molecular formula C6H6O2S B7760944 2-Thiopheneacetic acid CAS No. 69492-74-6

2-Thiopheneacetic acid

Cat. No.: B7760944
CAS No.: 69492-74-6
M. Wt: 142.18 g/mol
InChI Key: SMJRBWINMFUUDS-UHFFFAOYSA-N
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Description

2-thienylacetic acid is a thiophene compound having a carboxymethyl group at the 2-position. It has a role as an allergen. It is a member of thiophenes and a monocarboxylic acid. It is functionally related to an acetic acid. It is a conjugate acid of a thien-2-ylacetate.
structure

Properties

IUPAC Name

2-thiophen-2-ylacetic acid
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InChI

InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SMJRBWINMFUUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062059
Record name 2-Thiopheneacetic acid
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Molecular Weight

142.18 g/mol
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CAS No.

1918-77-0, 69492-74-6
Record name 2-Thiopheneacetic acid
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Record name 2-Thienylacetic acid
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Record name 2-Thiopheneacetic acid
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Record name 2-Thiopheneacetic acid
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Record name 2-thienylacetic acid
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Record name 2-THIOPHENEACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Thiopheneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneacetic acid (T2AA), a heterocyclic carboxylic acid, serves as a pivotal building block in the synthesis of numerous pharmaceutical compounds, most notably the first-generation cephalosporin (B10832234) antibiotics, cephaloridine (B1668813) and cephalothin.[1][2] Its unique structural features, comprising a thiophene (B33073) ring and a carboxylic acid moiety, impart specific physicochemical properties that are critical for its reactivity and application in drug design and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
Appearance White to slightly brown crystalline powder[3]
Melting Point 63-64 °C[4]
Boiling Point 160 °C at 22 mmHg[4]
pKa 4.23 ± 0.10 (Predicted)[3]
Density 1.365 (Estimate)[3]
Refractive Index 1.5300 (Estimate)[3]
Table 2: Solubility Profile of this compound
SolventSolubilityReference(s)
Water Soluble[5]
Ethanol Soluble[5]
Ether Soluble[5]
Carbon Tetrachloride Soluble[5]
Chloroform Sparingly soluble[3]
Methanol Slightly soluble[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL[6]

Spectroscopic Data and Interpretation

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the thiophene ring and the methylene (B1212753) group.

Table 3: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.4Doublet of doublets1HH5 (proton on the carbon adjacent to the sulfur atom)
~7.0Multiplet2HH3 and H4 (protons on the carbons of the double bond)
~3.9Singlet2HMethylene protons (-CH₂-)

Note: The exact chemical shifts can vary depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environments of the six carbon atoms in the this compound molecule.

Table 4: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~177Carboxylic acid carbon (-COOH)
~135C2 (carbon of the thiophene ring attached to the acetic acid group)
~127C5 (carbon of the thiophene ring adjacent to the sulfur atom)
~126C3 or C4
~125C4 or C3
~36Methylene carbon (-CH₂-)

Note: The exact chemical shifts can vary depending on the solvent used.

IR (Infrared) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[7]

Table 5: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1410MediumC-O-H bend
~1290MediumC-O stretch
~3100WeakC-H stretch (aromatic)
~1500-1600Medium-WeakC=C stretch (aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 142.[8][9] The fragmentation is characterized by the loss of the carboxylic acid group and cleavage of the thiophene ring.

Table 6: Major Fragments in the Mass Spectrum of this compound

m/zFragment
142[C₆H₆O₂S]⁺ (Molecular Ion)
97[C₄H₃S-CH₂]⁺ (Loss of -COOH)
45[COOH]⁺

Stability and Reactivity

This compound is a stable crystalline solid under standard conditions. It is incompatible with strong oxidizing agents and strong bases. As a carboxylic acid, it undergoes typical reactions such as esterification and amide bond formation. Its role as a precursor in the synthesis of cephalosporin antibiotics highlights its reactivity and importance in medicinal chemistry.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Assessment

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

  • To a test tube containing 1 mL of the solvent (e.g., water, ethanol), a small amount (approx. 10 mg) of this compound is added.

  • The mixture is agitated vigorously for 1-2 minutes.

  • Visual observation is used to determine if the solid has dissolved completely. The substance is classified as soluble, partially soluble, or insoluble.

Methodology (Quantitative - Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

  • The solubility is calculated and expressed in units such as g/100 mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constant of this compound.

Methodology (Potentiometric Titration):

  • A known mass of this compound is dissolved in a known volume of deionized water.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is constructed by plotting the pH versus the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

  • The spectra are processed (Fourier transformation, phasing, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • The chemical shifts, multiplicities, and integrations of the signals are analyzed to assign the structure.

IR Spectroscopy:

  • A small amount of this compound is ground with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • The sample is placed in the IR spectrometer.

  • The IR spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).

  • The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry:

  • A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is ionized, commonly using electron impact (EI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which aids in structural confirmation.

Mandatory Visualizations

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization of a solid organic compound like this compound.

G A Sample Reception (this compound) B Physical Characterization A->B E Spectroscopic Analysis A->E I Chemical Property Determination A->I C Melting Point Determination B->C D Solubility Testing B->D K Data Analysis & Structure Confirmation C->K D->K F NMR (1H, 13C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H F->K G->K H->K J pKa Determination I->J J->K

Caption: Workflow for the characterization of this compound.

Synthetic Pathway: Cephalothin Synthesis

This diagram illustrates the role of this compound in the synthesis of the antibiotic cephalothin.[10][11]

G cluster_0 Activation cluster_1 Coupling Reaction T2AA 2-Thiopheneacetic Acid Activated_T2AA Activated 2-Thiopheneacetyl Derivative T2AA->Activated_T2AA Activating Agent Cephalothin Cephalothin Activated_T2AA->Cephalothin ACA 7-Amino- cephalosporanic Acid (7-ACA) ACA->Cephalothin

Caption: Synthesis of Cephalothin from this compound.

References

2-Thiopheneacetic acid CAS number 1918-77-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Thiopheneacetic Acid (CAS 1918-77-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1918-77-0), a pivotal heterocyclic compound in the fields of pharmaceutical and chemical synthesis. It serves as a crucial intermediate in the production of several semi-synthetic cephalosporin (B10832234) antibiotics and is a versatile building block for various bioactive molecules.[1][2][3][4] This document details its chemical and physical properties, spectroscopic data, common synthetic routes, and key applications, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and for the evaluation of its derivatives are provided. Furthermore, this guide includes workflow diagrams to visually represent synthetic pathways and its application pipeline, designed for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-thienylacetic acid, is a white to slightly yellow crystalline powder.[2] It is a monocarboxylic acid characterized by a carboxymethyl group attached to the 2-position of a thiophene (B33073) ring.[5][6] This structure imparts specific reactivity and makes it a valuable precursor in organic synthesis.[3] It is soluble in various organic solvents like ethanol (B145695) and ether, as well as in water.[5]

General and Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1918-77-0[7][8][9]
Molecular Formula C₆H₆O₂S[7][8][9]
Molecular Weight 142.18 g/mol [6][7]
Appearance Solid, Powder[7]
Melting Point 63-64 °C[5]
Boiling Point 160 °C at 22 mmHg[5]
Solubility Soluble in water, ethanol, ether, CCl₄[5]
Enthalpy of Fusion (ΔfusH°) 14.00 kJ/mol[10]
Enthalpy of Sublimation (ΔsubH°) 97.50 ± 1.40 kJ/mol[10]
LogP (Octanol/Water) 1.375 (Calculated)[10]
pKa Data available in IUPAC Digitized pKa Dataset[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the available spectral data.

Spectroscopic TechniqueDetailsReference(s)
¹H NMR Spectra available in CDCl₃ and CCl₄ solutions.[11]
¹³C NMR Spectra available from various sources.[6]
Mass Spectrometry (EI) Mass spectrum data is available through the NIST WebBook.[9][12]
Infrared (IR) Spectroscopy Polarized IR spectra have been studied to analyze hydrogen bonding.[13]

Synthesis and Manufacturing

Several synthetic routes for this compound have been developed, reflecting its industrial importance. These methods often start from readily available thiophene derivatives.

  • From 2-Acetylthiophene (B1664040): A common route involves the Willgerodt-Kindler reaction of 2-acetylthiophene with sulfur and an amine (like morpholine (B109124) or ammonia) to form a thioamide, which is then hydrolyzed to yield this compound.[1][14]

  • From 2-Chloromethylthiophene: Thiophene can undergo chloromethylation to produce 2-chloromethylthiophene. This intermediate, a lachrymator that is unstable, can be reacted with sodium cyanide to form 2-thiopheneacetonitrile, followed by hydrolysis to obtain the final product.[14][15]

  • From 2-Thiophene Ethanol: Direct, one-step oxidation of 2-thiophene ethanol using an appropriate oxidizing agent can produce this compound with high purity and good yields.[14][16]

  • Via Friedel-Crafts Acylation and Rearrangement: A newer method involves the Friedel-Crafts acylation of thiophene with 2-chloroacetyl chloride to yield 2-chloroacetylthiophene. This intermediate then undergoes a Favorskii rearrangement under basic conditions to produce this compound.[17]

A generalized workflow for a common synthesis pathway is depicted below.

G General Synthesis Workflow for this compound Thiophene Thiophene Intermediate 2-Chloroacetylthiophene Thiophene->Intermediate Friedel-Crafts Acylation AcylatingAgent Acylating Agent (e.g., 2-Chloroacetyl Chloride) AcylatingAgent->Intermediate Product This compound Intermediate->Product Favorskii Rearrangement Base Base (e.g., NaOH) Base->Product

Caption: A common synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Favorskii Rearrangement

This protocol is based on the method described in patent CN111205266A.[17]

Step 1: Acylation Reaction (Friedel-Crafts)

  • Charge a reaction vessel with thiophene and 2-chloroacetyl chloride as raw materials.

  • Perform a Friedel-Crafts acylation reaction to synthesize 2-chloroacetylthiophene. The specific catalyst (e.g., AlCl₃) and solvent conditions should be optimized based on standard procedures.

Step 2: Rearrangement Reaction (Favorskii)

  • In a separate vessel, stir and heat a mixture of 2-chloroacetylthiophene, water, and sodium hydroxide (B78521) to 50-90 °C.

  • Maintain the stirring and temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 7-9 using hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (B1210297) to remove impurities.

  • Continuously adjust the pH of the water layer to 0.5-1 with concentrated hydrochloric acid.

  • Cool the solution to 0 °C to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain pure this compound.[17]

Protocol 2: Synthesis by Hydrolysis of Ethyl 2-(thiophen-2-yl)acetate

This protocol describes a laboratory-scale synthesis via ester hydrolysis.[16]

  • Dissolve 1 gram of ethyl 2-(thiophen-2-yl)acetate in 4 mL of ethanol in a round-bottom flask.

  • Add 8 mL of a 4N sodium hydroxide (NaOH) aqueous solution to the flask.

  • Stir the reaction mixture at room temperature for 1 hour.

  • After the reaction is complete (monitored by TLC), adjust the pH of the mixture to 1 using a 1N hydrochloric acid (HCl) aqueous solution.

  • Extract the acidified mixture with dichloromethane.

  • Separate the organic phase and concentrate it under reduced pressure to remove the solvent.

  • The resulting oily product is this compound, obtained in nearly quantitative yield.[16]

Applications in Research and Drug Development

This compound is a compound of significant interest in the pharmaceutical industry, primarily as a side-chain precursor for semi-synthetic antibiotics.[2][14]

  • Cephalosporin Antibiotics: It is a key intermediate for the synthesis of broad-spectrum antibiotics, including Cefoxitin, Cefaloridine, and Cefalotin.[1][2][4] The structural modification of the cephalosporin parent nucleus with the 2-thienylacetyl group can enhance the drug's antibacterial activity.[14]

  • Other Pharmaceuticals: It is also used to synthesize cardiovascular drugs, anti-ulcer agents, and platelet aggregation inhibitors.[2]

  • Bioactive Derivatives: The core structure is used as a scaffold to create new derivatives. For instance, heterocyclic amides and thioureides derived from this compound have been synthesized and investigated for their potential antimicrobial and antifungal activities.[18][19][20]

  • Material Science: It has been used in the preparation of rosette-like nanoscale gold materials, which can serve as SERS-active substrates.[5]

G Role of this compound in Drug Development T2AA This compound CephalosporinCore 7-aminocephalosporanic acid (Cephalosporin Core) T2AA->CephalosporinCore Side-chain precursor OtherMolecules Other Bioactive Molecules (Amides, Thioureides) T2AA->OtherMolecules Synthesis Building Block Antibiotics Broad-Spectrum Antibiotics (Cefoxitin, Cefalotin, etc.) CephalosporinCore->Antibiotics Structural Modification Screening Antimicrobial & Antifungal Screening OtherMolecules->Screening Biological Evaluation

Caption: Application pipeline of this compound in pharmaceuticals.

Biological Activity

While this compound itself is primarily an intermediate, its derivatives have shown promising biological activity. Research has focused on synthesizing new compounds from this precursor and evaluating their therapeutic potential.

Antimicrobial and Antifungal Activity

Studies have shown that heterocyclic amides derived from this compound exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[19] Similarly, newly synthesized thioureides of this compound have demonstrated antifungal activity.[18]

Experimental Protocol: Antimicrobial Activity Screening

The following is a generalized protocol for evaluating the antimicrobial activity of this compound derivatives, based on the minimum inhibitory concentration (MIC) method.[19][20]

  • Preparation: Prepare stock solutions of the synthesized amide or thioureide derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains: Use reference strains of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

  • Serial Dilution: Perform a serial dilution of the test compounds in a liquid growth medium in microtiter plates.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • Controls: Include positive controls (a known antibiotic like amoxicillin) and negative controls (no compound) for comparison.[20]

G Workflow for Biological Screening of Derivatives cluster_synthesis Synthesis cluster_testing Antimicrobial Testing T2AA This compound Derivative Amide Derivative T2AA->Derivative Aminolysis Amine Heterocyclic Amine Amine->Derivative Stock Prepare Stock Solution Derivative->Stock Test Compound Dilution Serial Dilution in Microtiter Plate Stock->Dilution Inoculation Inoculate with Microorganism Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: Synthesis and antimicrobial screening of this compound derivatives.

Safety and Handling

This compound is classified as a corrosive material that can cause severe skin and eye burns.[21][22] It is essential to follow strict safety protocols when handling this chemical.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[21][23][24] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if dust is generated.[21][24]

  • Handling: Handle in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[21] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[24] Wash hands thoroughly after handling.[21]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[21][24] Keep in a designated corrosives area, away from incompatible materials such as bases and strong oxidizing agents.[21]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the eyelids. Seek immediate medical attention.[21][22]

    • Skin: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek immediate medical attention.[21][22]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[21][22]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[21][22] Ingestion can cause severe damage and danger of perforation.[21]

This substance is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[8]

References

An In-depth Technical Guide on 2-Thiopheneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the fundamental molecular properties of 2-Thiopheneacetic acid, a compound of significant interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as 2-thienylacetic acid, is an organosulfur compound that serves as a crucial precursor in the synthesis of various pharmaceuticals, including the antibiotics cephaloridine (B1668813) and cephalothin[1]. Its chemical and physical properties are well-documented, providing a solid foundation for its application in scientific research and drug discovery.

The fundamental molecular characteristics of this compound are summarized in the table below. This data, compiled from reputable chemical databases, offers a clear and concise reference for laboratory use.

PropertyValueSource
Molecular FormulaC6H6O2SPubChem[2], Sigma-Aldrich, NIST[3], Santa Cruz Biotechnology[4]
Molecular Weight142.18 g/mol PubChem[2], Sigma-Aldrich, Santa Cruz Biotechnology[4]
Molecular Weight (NIST)142.176 g/mol NIST[3][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound and its derivatives are extensive. For instance, its preparation can be achieved from 2-acetylthiophene[1]. Furthermore, studies have investigated the adsorption of this compound on various resins, and new polymeric complexes with metals like Copper (II) have been synthesized and characterized using methods such as IR and Raman spectroscopy.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.

Compound This compound Formula Molecular Formula C6H6O2S Compound->Formula has formula MolWeight Molecular Weight 142.18 g/mol Formula->MolWeight determines

Core Properties of this compound

References

The Biological Role of 2-Thienylacetic Acid as an Allergen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thienylacetic acid, a key side chain in several cephalosporin (B10832234) antibiotics, is recognized as a significant allergen. This technical guide provides an in-depth analysis of its biological role in eliciting hypersensitivity reactions. By functioning as a hapten, 2-thienylacetic acid covalently binds to endogenous proteins, forming immunogenic conjugates that can trigger both immediate and delayed allergic responses. This document outlines the chemical mechanisms of haptenation, details the subsequent immunological signaling pathways, presents comprehensive experimental protocols for assessing allergenicity, and summarizes quantitative data on its allergenic potential. The information herein is intended to support further research and inform the development of safer pharmaceutical products.

Introduction

2-Thienylacetic acid is a heterocyclic carboxylic acid that serves as a crucial structural component, specifically the R1 side chain, in various first and second-generation cephalosporin antibiotics such as cefalotin and cefoxitin.[1][2] While integral to the antibacterial efficacy of these drugs, this side chain has been identified as a primary determinant in allergic reactions.[3][4] The allergenicity of 2-thienylacetic acid is attributed to its ability to act as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[5][6] Understanding the mechanisms by which this compound induces hypersensitivity is critical for predicting and mitigating adverse drug reactions.

The Hapten Hypothesis and 2-Thienylacetic Acid

The immunogenicity of small molecules like 2-thienylacetic acid is explained by the hapten hypothesis.[6] Being too small to be recognized by the immune system on its own, it must first covalently bind to endogenous proteins to form a hapten-carrier conjugate. This modified protein is then recognized as a foreign antigen, initiating an immune response.

Chemical Mechanism of Haptenation

The formation of the 2-thienylacetic acid-protein adduct is a critical initiating event. The carboxylic acid group of 2-thienylacetic acid can be activated in vivo to form a reactive acyl-CoA thioester. This electrophilic intermediate then readily reacts with nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) or the sulfhydryl group of cysteine, forming a stable covalent bond.[5][7][8]

Haptenation_Mechanism TAA 2-Thienylacetic Acid Reactive_Intermediate Reactive Acyl-CoA Intermediate TAA->Reactive_Intermediate Metabolic Activation Hapten_Carrier Hapten-Carrier Conjugate Reactive_Intermediate->Hapten_Carrier Covalent Bonding (e.g., to Lysine residue) Protein Endogenous Protein (e.g., Albumin) Protein->Hapten_Carrier

Immunological Signaling Pathways

The 2-thienylacetic acid-protein conjugate can trigger both immediate (Type I) and delayed (Type IV) hypersensitivity reactions, mediated by different arms of the immune system.

IgE-Mediated Immediate Hypersensitivity (Type I)

In susceptible individuals, initial exposure to the hapten-carrier conjugate leads to the production of specific IgE antibodies by plasma cells. These IgE antibodies then bind to high-affinity FcεRI receptors on the surface of mast cells and basophils. Upon subsequent exposure, the hapten-carrier conjugate cross-links these surface-bound IgE molecules, leading to the degranulation of mast cells and basophils and the release of pre-formed inflammatory mediators such as histamine, as well as the synthesis of leukotrienes and prostaglandins.[9][10] This cascade of events results in the clinical manifestations of an immediate allergic reaction, including urticaria, angioedema, and in severe cases, anaphylaxis.[9]

IgE_Mediated_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Hapten_Carrier 2-Thienylacetic Acid- Protein Conjugate APC Antigen Presenting Cell (APC) Th2 T Helper 2 Cell (Th2) B_Cell B Cell Plasma_Cell Plasma Cell IgE Specific IgE Mast_Cell_S Sensitized Mast Cell Hapten_Carrier_Re 2-Thienylacetic Acid- Protein Conjugate Mast_Cell_A Activated Mast Cell Mediators Release of Mediators (Histamine, Leukotrienes) Symptoms Allergic Symptoms (Urticaria, Anaphylaxis)

T-Cell-Mediated Delayed Hypersensitivity (Type IV)

Delayed hypersensitivity reactions to 2-thienylacetic acid are mediated by drug-specific T-cells. Antigen-presenting cells (APCs), such as dendritic cells, process the hapten-carrier conjugate and present haptenated peptides on their Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T-cells.[11][12] This leads to the clonal expansion and differentiation of drug-specific T-helper (Th) cells, primarily of the Th1 and Th2 subtypes. Upon re-exposure, these memory T-cells are activated, leading to the release of a variety of cytokines that orchestrate an inflammatory response.[13][14] Th1 cells primarily release IFN-γ and TNF-α, which activate macrophages, while Th2 cells release IL-4, IL-5, and IL-13, which recruit and activate eosinophils.[10] This cellular infiltration and cytokine milieu result in delayed-type reactions such as maculopapular exanthema.[15]

T_Cell_Mediated_Pathway cluster_sensitization_T Sensitization Phase cluster_reexposure_T Re-exposure Phase Hapten_Carrier_T 2-Thienylacetic Acid- Protein Conjugate APC_T Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T-Cell Memory_T_Cell Memory T-Cell (Th1/Th2) Hapten_Carrier_Re_T 2-Thienylacetic Acid- Protein Conjugate Activated_T_Cell Activated T-Cell Cytokines Cytokine Release (IFN-γ, IL-5, etc.) Inflammation Inflammatory Response (e.g., Maculopapular Rash)

Quantitative Data

Quantitative data on the allergenicity of 2-thienylacetic acid is primarily derived from studies on cephalosporin allergies, where cross-reactivity is often linked to the R1 side chain.

ParameterFindingReference
Cross-Reactivity Cross-reactivity between penicillins and cephalosporins is mainly related to side chain similarity.[13]
Patients with IgE-mediated hypersensitivity to penicillins show a high rate of positive allergy tests to cephalosporins with similar side chains.[13]
Incidence of Cephalosporin Allergy Estimated to be 1-3% in the general population.[1]
Anaphylaxis to Cephalosporins Rare, occurring in approximately 0.0001–0.1% of cases.[16]
Cross-Reactivity of Beta-Lactams with Similar R1 Side Chains
Antibiotic Group 1 Antibiotic Group 2
AmoxicillinCefalexin
AmpicillinCefaclor
RationaleShared or highly similar R1 side chains increase the likelihood of immunological cross-reactivity.

Experimental Protocols

Investigating the allergenic potential of 2-thienylacetic acid involves a combination of in vitro and in vivo methods. Below are detailed protocols for two key in vitro assays.

Lymphocyte Transformation Test (LTT)

The LTT assesses the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an antigen, indicating a memory T-cell response.[5][12][17]

Protocol:

  • PBMC Isolation: Isolate PBMCs from heparinized whole blood of the patient and healthy controls using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% autologous plasma or fetal calf serum.

  • Stimulation: Plate 2 x 10^5 cells per well in a 96-well plate and stimulate with various concentrations of 2-thienylacetic acid (e.g., 1, 10, 100 µg/mL). Use phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.

  • Incubation: Culture the cells for 6 days at 37°C in a humidified 5% CO2 atmosphere.

  • Proliferation Assay: On day 5, add ³H-thymidine to each well and incubate for another 18 hours.

  • Measurement: Harvest the cells and measure the incorporation of ³H-thymidine using a beta-scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as the ratio of mean counts per minute (cpm) in stimulated cultures to the mean cpm in unstimulated cultures. An SI ≥ 3 is generally considered a positive result.

LTT_Workflow Start Start: Patient Blood Sample Isolate_PBMCs Isolate PBMCs (Ficoll Gradient) Start->Isolate_PBMCs Culture_Cells Culture PBMCs in 96-well plate Isolate_PBMCs->Culture_Cells Stimulate Add 2-Thienylacetic Acid (and controls) Culture_Cells->Stimulate Incubate_5d Incubate for 5 days Stimulate->Incubate_5d Add_Thymidine Add ³H-thymidine Incubate_5d->Add_Thymidine Incubate_18h Incubate for 18 hours Add_Thymidine->Incubate_18h Harvest Harvest Cells Incubate_18h->Harvest Measure Measure Radioactivity (Scintillation Counter) Harvest->Measure Analyze Calculate Stimulation Index (SI) Measure->Analyze End End: Result (Positive/Negative) Analyze->End

ELISA for 2-Thienylacetic Acid-Specific IgE

This assay quantifies the amount of IgE antibodies in a patient's serum that are specific for the 2-thienylacetic acid hapten.[18][19][20]

Protocol:

  • Antigen Coating: Covalently couple 2-thienylacetic acid to a carrier protein (e.g., human serum albumin, HSA) to create the hapten-carrier conjugate. Coat a 96-well ELISA plate with this conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.

  • Sample Incubation: Add patient serum (and control sera) to the wells and incubate for 2 hours at room temperature to allow specific IgE to bind to the immobilized antigen.

  • Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human IgE antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a blue color develops.

  • Stopping Reaction: Stop the reaction by adding sulfuric acid, which will turn the color to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Quantify the concentration of specific IgE by comparing the sample absorbance to a standard curve generated with known concentrations of human IgE.

ELISA_Workflow Start Start: Prepare Hapten-Carrier Conjugate Coat_Plate Coat ELISA plate with conjugate Start->Coat_Plate Block Block non-specific sites Coat_Plate->Block Add_Serum Add Patient Serum Block->Add_Serum Add_Detection_Ab Add HRP-conjugated anti-human IgE Add_Serum->Add_Detection_Ab Add_Substrate Add TMB Substrate Add_Detection_Ab->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze Quantify Specific IgE Read_Absorbance->Analyze End End: Concentration of Specific IgE Analyze->End

Conclusion

2-Thienylacetic acid plays a pivotal role as an allergen, primarily when it is a component of cephalosporin antibiotics. Its ability to act as a hapten, forming covalent bonds with host proteins, is the initiating step in a complex series of immunological events that can lead to both immediate and delayed hypersensitivity reactions. The "side chain hypothesis," which posits that the R1 side chain is the main antigenic determinant, is well-supported by clinical data on cross-reactivity between beta-lactam antibiotics. A thorough understanding of the mechanisms outlined in this guide is essential for the rational design of less immunogenic drugs and for the accurate diagnosis and management of patients with suspected allergies to pharmaceuticals containing the 2-thienylacetic acid moiety. Further research focusing on quantitative structure-allergenicity relationships and the development of more precise diagnostic tools will continue to enhance patient safety.

References

A Researcher's Guide to Sourcing 2-Thiopheneacetic Acid (98% Purity)

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the procurement of high-purity reagents is a critical first step in ensuring experimental success and product quality. 2-Thiopheneacetic acid, a key intermediate in the synthesis of various pharmaceuticals, requires careful supplier selection based on purity, consistency, and available technical support. This guide provides an in-depth overview of commercial suppliers, technical specifications, and recommended quality control procedures for this compound at 98% purity.

Commercial Supplier Landscape

A number of reputable chemical suppliers offer this compound at 98% purity. The choice of supplier often depends on factors such as available quantities, lead times, and the level of documentation provided. Below is a comparative summary of offerings from prominent vendors.

SupplierBrand(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity SpecificationAvailable Quantities
Sigma-Aldrich (Merck) Aldrich1918-77-0C₆H₆O₂S142.18≥98%Varies (e.g., grams to kilograms)
Thermo Fisher Scientific Thermo Scientific Chemicals, Acros Organics, Alfa Aesar1918-77-0C₆H₆O₂S142.1798%5g, 25g, 100g, 500g[1]
Labware E-shop Acros Organics1918-77-0C₆H₆O₂S142.1898%5g, 25g, 100g[2]
Zhongchuxin New Material Technology -1918-77-0C₆H₆O₂S142.1897-98%5g and larger quantities
Clinivex -1918-77-0C₆H₆O₂S142.18Not specified10mg, 50mg, 100mg

Technical Specifications and Quality Control

Ensuring the purity and identity of this compound is paramount for its application in research and development. Below are typical specifications and a recommended experimental protocol for in-house quality control.

Physicochemical Properties
PropertyValueSource
Appearance White to off-white or light brown crystalline powder[1]
Melting Point 61-66 °C[1]
Boiling Point 160 °C at 22 mmHg
Solubility Soluble in water, ethanol, ether, and carbon tetrachloride.[3]
Recommended Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for verifying the purity of a commercial sample of this compound.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acidifier (e.g., 0.1% formic acid). The exact ratio may need to be optimized for your specific column and system.

  • Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a sample of the commercial this compound and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 254 nm).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the area of the peak for the sample.

    • Determine the concentration of the sample from the calibration curve.

    • Calculate the purity of the sample as a percentage of the main peak area relative to the total area of all peaks.

Logical Workflow for Supplier Selection and Quality Verification

The process of selecting a supplier and ensuring the quality of the procured chemical can be visualized as a logical workflow.

G Supplier Selection and Quality Verification Workflow for this compound A Define Research Needs (Quantity, Purity, Timeline) B Identify Potential Suppliers (e.g., Sigma-Aldrich, Thermo Fisher) A->B C Request Quotations and Technical Documentation (CoA, SDS) B->C D Evaluate Suppliers (Price, Lead Time, Quality Data) C->D E Select and Procure from Chosen Supplier D->E F Receive and Quarantine Material E->F G Perform In-house Quality Control (e.g., HPLC, Melting Point) F->G H Release Material for Research Use G->H Passes I Material Fails QC G->I Fails J Contact Supplier for Resolution (Return, Replacement) I->J

Supplier selection and QC workflow.

Experimental Workflow for Purity Analysis

The following diagram outlines the key steps in the experimental workflow for determining the purity of a this compound sample using HPLC.

G Experimental Workflow for HPLC Purity Analysis of this compound cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Analysis A Weigh Reference Standard B Prepare Standard Stock Solution A->B C Create Calibration Curve Dilutions B->C G Inject Standard Solutions C->G D Weigh Commercial Sample E Prepare Sample Solution D->E H Inject Sample Solution E->H F Set HPLC Parameters (Flow Rate, Wavelength) F->G F->H I Generate Calibration Curve G->I J Integrate Peak Areas H->J K Calculate Purity Percentage I->K J->K

HPLC purity analysis workflow.

References

Solubility Profile of 2-Thiopheneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Thiopheneacetic acid in various solvents. The information is targeted toward professionals in research, scientific, and drug development fields who require an in-depth understanding of this compound's physicochemical properties for applications ranging from reaction chemistry to formulation development.

Core Concepts in Solubility

The solubility of a compound is a critical parameter that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a versatile compound like this compound, understanding its solubility in a range of solvents—from polar to non-polar—is essential for its effective application and manipulation. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Quantitative Solubility Data

SolventFormulaTypeSolubilityTemperature (°C)Notes
WaterH₂OPolar ProticSoluble[1]Not SpecifiedGeneral qualitative assessment.
EthanolC₂H₅OHPolar ProticSoluble[1]Not SpecifiedGeneral qualitative assessment.
MethanolCH₃OHPolar ProticSlightly Soluble[2]Not SpecifiedGeneral qualitative assessment.
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1]Not SpecifiedGeneral qualitative assessment.
Carbon TetrachlorideCCl₄Non-polarSoluble[1]Not SpecifiedGeneral qualitative assessment.
ChloroformCHCl₃Polar AproticSparingly Soluble[2]Not SpecifiedGeneral qualitative assessment.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic100 mg/mL[3]Not SpecifiedQuantitative data. Ultrasonic assistance may be needed.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineMixture-≥ 2.5 mg/mL[3]Not SpecifiedA common co-solvent system for in-vitro/in-vivo studies.

Note: The qualitative descriptors "Soluble," "Slightly Soluble," and "Sparingly Soluble" are based on general chemical literature and supplier information. For precise applications, experimental determination of solubility under specific conditions is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol describes a standard and reliable method for determining the equilibrium solubility of a solid compound like this compound. This method is widely adopted in pharmaceutical and chemical research.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The time required may vary depending on the compound and solvent system and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

      • For HPLC: A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like phosphoric acid or formic acid for MS compatibility) is often suitable.[4]

      • For UV-Vis: Determine the absorbance at the wavelength of maximum absorption (λmax) for this compound and calculate the concentration using a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add Excess Solid to Vials start->add_excess add_solvent Add Solvent add_excess->add_solvent shake Agitate at Constant Temp. add_solvent->shake settle Allow to Settle shake->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Sample withdraw->filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Synthesis of 2-Thiopheneacetic Acid from Thiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-thiopheneacetic acid, a crucial intermediate in the pharmaceutical industry, notably in the production of cephalosporin (B10832234) antibiotics like cephalothin (B1668815) and cefoxitin. The following sections outline various synthetic strategies starting from thiophene (B33073), offering flexibility in reagent choice and reaction conditions.

Introduction

This compound is an organosulfur compound with the chemical formula C₆H₆O₂S. Its synthesis from the readily available starting material, thiophene, is a topic of significant interest in organic and medicinal chemistry. Several synthetic routes have been developed, each with its own advantages and disadvantages concerning yield, cost, safety, and environmental impact. This document details some of the most common and effective methods for its preparation.

Synthetic Pathways Overview

The synthesis of this compound from thiophene can be primarily achieved through a few key pathways:

  • Friedel-Crafts Acylation Followed by Rearrangement or Further Modification: This is a widely used approach that involves the initial acylation of the thiophene ring.

  • Chloromethylation Followed by Cyanation and Hydrolysis: This three-step process provides a reliable route to the target molecule.

  • Direct Carboxymethylation: A more direct approach to introduce the acetic acid moiety.

The following sections will provide detailed protocols for specific variations of these pathways.

Method 1: Friedel-Crafts Acylation and Favorskii Rearrangement

This method involves the acylation of thiophene with 2-chloroacetyl chloride, followed by a Favorskii rearrangement of the resulting 2-chloroacetylthiophene under basic conditions to yield this compound.[1]

Experimental Protocol

Step 1: Synthesis of 2-Chloroacetylthiophene (Friedel-Crafts Acylation)

  • In a reaction vessel, uniformly mix thiophene and 2-chloroacetyl chloride.

  • Cool the mixture to below 10°C.

  • Add aluminum trichloride (B1173362) in batches while maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to 25-30°C.

  • Stir the mixture for 2-3 hours at this temperature.

  • In a separate vessel, prepare a hydrochloric acid aqueous solution and cool it to below 0°C.

  • Slowly pour the reaction mixture into the cold hydrochloric acid solution with stirring.

  • Continue stirring for 1-2 hours.

  • Separate the organic phase and wash it with water to obtain an oily substance, which is 2-chloroacetylthiophene.

Step 2: Synthesis of this compound (Favorskii Rearrangement)

  • In a suitable reaction vessel, combine the 2-chloroacetylthiophene obtained in the previous step, water, and sodium hydroxide (B78521).

  • Heat the mixture to 50-90°C with stirring.

  • Maintain the reaction at this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 7-9 with hydrochloric acid.

  • Extract the mixture with ethyl acetate (B1210297) to remove any unreacted starting material.

  • Continuously adjust the pH of the aqueous layer to 0.5-1 with hydrochloric acid.

  • Cool the solution to 0°C to precipitate the product.

  • Filter the solid, wash it with cold water, and dry to obtain this compound.

Logical Workflow

Thiophene Thiophene Step1 Friedel-Crafts Acylation Thiophene->Step1 Chloroacetyl_Chloride 2-Chloroacetyl Chloride Chloroacetyl_Chloride->Step1 AlCl3 AlCl₃ (catalyst) AlCl3->Step1 Intermediate 2-Chloroacetylthiophene Step1->Intermediate Step2 Favorskii Rearrangement Intermediate->Step2 NaOH NaOH (base) NaOH->Step2 Product This compound Step2->Product then acidify HCl HCl (acidification) HCl->Product

Caption: Synthetic pathway via Friedel-Crafts acylation and Favorskii rearrangement.

Method 2: Chloromethylation, Cyanation, and Hydrolysis

This synthetic route begins with the chloromethylation of thiophene, followed by the introduction of a nitrile group, and subsequent hydrolysis to the carboxylic acid.[2][3]

Experimental Protocol

Step 1: Synthesis of 2-Chloromethyl Thiophene

  • Dissolve paraformaldehyde in 37% hydrochloric acid and heat to 60-70°C to depolymerize it into a formaldehyde (B43269) solution.

  • In a separate reaction vessel, dissolve thiophene in an organic solvent (e.g., 2,3-butanedione (B143835) or butanone).

  • Cool the thiophene solution to 0-5°C with stirring.

  • Bubble hydrogen chloride gas through the solution.

  • Slowly add the prepared formaldehyde-hydrochloric acid solution dropwise while maintaining the temperature between 0-5°C.

  • After the addition is complete, continue the reaction for 5 hours at the same temperature.

  • Add ice water to the reaction mixture and stir.

  • Separate the organic phase and wash it with an aqueous sodium carbonate solution. The resulting organic phase contains 2-chloromethyl thiophene.

Step 2: Synthesis of 2-Thiopheneacetonitrile (B147512)

  • The 2-chloromethyl thiophene solution is then reacted with trimethylsilyl (B98337) cyanide in the presence of a catalyst in an organic solvent.[2]

  • Alternatively, 2-chloromethylthiophene can be reacted with an aqueous solution of sodium cyanide under the catalysis of acetone.[3]

Step 3: Synthesis of this compound

  • The 2-thiopheneacetonitrile obtained is then subjected to hydrolysis under alkaline conditions (e.g., using sodium hydroxide solution) to yield this compound.[2][3]

Logical Workflow

Thiophene Thiophene Step1 Chloromethylation Thiophene->Step1 Formaldehyde_HCl Formaldehyde, HCl Formaldehyde_HCl->Step1 Intermediate1 2-Chloromethyl Thiophene Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 Cyanide_Source Cyanide Source (e.g., NaCN or TMSCN) Cyanide_Source->Step2 Intermediate2 2-Thiopheneacetonitrile Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Base_Hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O) Base_Hydrolysis->Step3 Product This compound Step3->Product

Caption: Synthetic pathway via chloromethylation, cyanation, and hydrolysis.

Method 3: Friedel-Crafts Acylation and Willgerodt-Kindler Reaction

This pathway involves the acetylation of thiophene to form 2-acetylthiophene (B1664040), which then undergoes the Willgerodt-Kindler reaction to produce a thioamide, followed by hydrolysis to the final product.[2][4]

Experimental Protocol

Step 1: Synthesis of 2-Acetylthiophene

  • The Friedel-Crafts acylation of thiophene with acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid (e.g., SnCl₄) or a solid acid catalyst (e.g., Hβ zeolite) can be employed.[5][6][7]

  • For a typical reaction with a solid acid catalyst, the Hβ zeolite is first activated by calcination at 550°C for 4 hours.[6]

  • Thiophene and acetic anhydride (molar ratio of 1:3) are mixed and heated to 60°C with the activated catalyst.[6]

  • The reaction progress is monitored by Gas Chromatography.

  • Upon completion, the catalyst is filtered off, and the product is purified by distillation or chromatography.

Step 2: Synthesis of 2-Thiopheneacetamide (Willgerodt Reaction)

  • The 2-acetylthiophene is reacted with ethanol (B145695), sulfur powder, and aqueous ammonia (B1221849) under pressure.[2][4] This reaction typically requires elevated temperatures and pressures.

Step 3: Synthesis of this compound

  • The resulting 2-thiopheneacetamide is hydrolyzed to this compound.[2][4]

Logical Workflow

Thiophene Thiophene Step1 Friedel-Crafts Acetylation Thiophene->Step1 Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Step1 Catalyst Catalyst (e.g., Hβ zeolite) Catalyst->Step1 Intermediate1 2-Acetylthiophene Step1->Intermediate1 Step2 Willgerodt Reaction Intermediate1->Step2 Reagents_WK S, NH₃, H₂O, EtOH (under pressure) Reagents_WK->Step2 Intermediate2 2-Thiopheneacetamide Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Hydrolysis Hydrolysis Hydrolysis->Step3 Product This compound Step3->Product

Caption: Synthetic pathway via Friedel-Crafts acetylation and Willgerodt reaction.

Quantitative Data Summary

MethodStarting MaterialKey ReagentsIntermediate(s)Reported YieldPurityReference(s)
Friedel-Crafts & Favorskii RearrangementThiophene2-Chloroacetyl chloride, AlCl₃, NaOH2-ChloroacetylthiopheneHigh-[1]
Chloromethylation, Cyanation, & HydrolysisThiopheneFormaldehyde, HCl, NaCN/TMSCN, NaOH2-Chloromethylthiophene, 2-Thiopheneacetonitrile--[2][3]
Friedel-Crafts & Willgerodt ReactionThiopheneAcetic anhydride, Hβ zeolite, S, NH₃, H₂O2-Acetylthiophene, 2-Thiopheneacetamide20.9% (overall)-[2][4]
Oxidation of 2-Thiophene Ethanol2-Thiophene ethanolOxygen, triethylamine, bentonite (B74815) catalyst-96.5%>99.5%[8]
Hydrolysis of Ethyl 2-(thiophen-2-yl)acetateEthyl 2-(thiophen-2-yl)acetateNaOH, HCl-Quantitative-[8]

Note: Yields can vary significantly based on reaction conditions and scale. The reported yield for the Willgerodt reaction route is notably low, highlighting a potential drawback of this specific pathway.[2][4]

Conclusion

The synthesis of this compound from thiophene can be accomplished through several viable routes. The choice of method will depend on factors such as available equipment, cost of reagents, desired scale, and safety considerations. The Friedel-Crafts acylation followed by a Favorskii rearrangement and the chloromethylation pathway are presented as robust methods. For syntheses starting from more advanced intermediates, the oxidation of 2-thiophene ethanol or hydrolysis of the corresponding ester offer high-yielding alternatives. Researchers and drug development professionals should carefully evaluate these protocols to select the most suitable approach for their specific needs.

References

Application Note: High-Yield Synthesis of 2-Chloroacetyl Thiophene via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application data for the synthesis of 2-chloroacetyl thiophene (B33073), a critical intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the Friedel-Crafts acylation of thiophene with 2-chloroacetyl chloride, utilizing a Lewis acid catalyst such as anhydrous aluminum trichloride (B1173362). This note includes a comprehensive experimental protocol, a summary of reaction parameters, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction and Reaction Principle

2-Chloroacetyl thiophene is a valuable building block in organic synthesis, notably serving as a precursor for pharmaceuticals and other specialty chemicals. The most common and efficient method for its preparation is the Friedel-Crafts acylation of thiophene.[1][2] This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from 2-chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[3]

The acylium ion then attacks the electron-rich thiophene ring. The substitution preferentially occurs at the C2 (or C5) position due to the superior resonance stabilization of the cationic intermediate (sigma complex) compared to substitution at the C3 or C4 positions.[3][4] The reaction is typically high-yielding but requires strict anhydrous conditions due to the moisture sensitivity of the Lewis acid catalyst.[4]

Summary of Reaction Parameters

The following table summarizes a typical set of conditions for the Friedel-Crafts acylation of thiophene to produce 2-chloroacetyl thiophene, based on established protocols.[1]

ParameterValue / DescriptionNotes
Reactant 1 ThiopheneServes as the aromatic substrate.
Reactant 2 2-Chloroacetyl chlorideThe acylating agent.[2]
Catalyst Anhydrous Aluminum Trichloride (AlCl₃)A strong Lewis acid catalyst. Other Lewis acids like SnCl₄ or TiCl₄ can also be used.[1][4]
Solvent None (Reactants can act as solvent)In some procedures, an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide is used.[2][4]
Molar Ratio Thiophene : Chloroacetyl Chloride : AlCl₃A typical ratio is approximately 1 : 1.05 : 2.
Temperature 0°C to 25°CInitial cooling is critical during the exothermic addition of AlCl₃. The reaction then proceeds at room temperature.[1]
Reaction Time 2-3 hoursMonitored by TLC or GC until starting material is consumed.[1]
Workup Acidolysis in cold HCl solutionDecomposes the aluminum chloride complex to liberate the product.[1]

Detailed Experimental Protocol

This protocol is adapted from a patented industrial synthesis method.[1]

3.1. Materials and Equipment:

  • Thiophene (e.g., 100 g)

  • 2-Chloroacetyl chloride (e.g., 141 g)

  • Anhydrous Aluminum Trichloride (e.g., 325 g)

  • Concentrated Hydrochloric Acid (e.g., 650 g)

  • Water (for quenching and washing)

  • A multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice bath.

3.2. Reaction Procedure:

  • Charge the reaction flask with thiophene (100 g) and 2-chloroacetyl chloride (141 g).

  • Begin vigorous stirring and cool the mixture to 0°C using an ice bath.

  • Add anhydrous aluminum trichloride (325 g) in small portions over time, ensuring the internal temperature does not exceed 10°C. The addition is highly exothermic.

  • After the complete addition of AlCl₃, slowly warm the reaction mixture to 25°C.

  • Maintain the reaction at 25°C with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • While the reaction proceeds, prepare a quenching solution by slowly adding concentrated hydrochloric acid (650 g) to water (1300 g) in a separate large beaker cooled in an ice bath.

3.3. Workup and Isolation:

  • Upon completion, cool the reaction mixture back down to below 5°C.

  • Slowly and carefully pour the cold reaction mixture into the prepared hydrochloric acid solution with vigorous stirring, ensuring the temperature of the quench mixture remains below 0°C.

  • Continue stirring for 1-2 hours after the addition is complete to ensure full acidolysis of the aluminum complex.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Isolate the bottom organic layer, which contains the crude 2-chloroacetylthiophene.

  • Wash the organic phase with 200 mL of cold water, separate the layers again, and collect the organic phase to yield the final product as an oily substance. Further purification can be achieved via vacuum distillation if required.

Visualized Diagrams

4.1. Reaction Mechanism The following diagram illustrates the key steps in the Lewis acid-catalyzed Friedel-Crafts acylation of thiophene.

reaction_mechanism cluster_reactants Reactant Activation cluster_intermediates Electrophilic Attack cluster_products Aromatization RCOCl Chloroacetyl Chloride Acylium Acylium Ion Complex [R-C=O]⁺[AlCl₄]⁻ RCOCl->Acylium Coordination & Ionization AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Coordination & Ionization Sigma Sigma Complex (Cationic Intermediate) Acylium->Sigma Electrophilic Attack by Thiophene Thiophene Thiophene Product 2-Chloroacetyl Thiophene Sigma->Product Deprotonation Byproduct HCl + AlCl₃ Sigma->Byproduct Proton Loss

Caption: Mechanism of Friedel-Crafts acylation on thiophene.

4.2. Experimental Workflow This diagram outlines the sequential steps of the synthesis protocol.

experimental_workflow start Start reactants 1. Mix Thiophene and 2-Chloroacetyl Chloride start->reactants cool 2. Cool Mixture to 0°C reactants->cool catalyst 3. Add Anhydrous AlCl₃ (Keep Temp < 10°C) cool->catalyst reaction 4. Warm to 25°C and Stir for 2-3 hours catalyst->reaction quench 5. Quench in Cold Aqueous HCl (< 0°C) reaction->quench stir 6. Stir for 1-2 hours quench->stir separate 7. Phase Separation stir->separate wash 8. Wash Organic Layer with Water separate->wash product 9. Isolate Oily Product (2-Chloroacetyl Thiophene) wash->product end End product->end

Caption: Step-by-step workflow for 2-chloroacetyl thiophene synthesis.

Troubleshooting and Optimization

  • Low Yield: Often caused by moisture inactivating the AlCl₃ catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Diacylation: The formation of diacylated thiophene is a possible side reaction. Using an excess of thiophene relative to the acylating agent can minimize this, though it is less common than in Friedel-Crafts alkylation because the acyl group is deactivating.[4]

  • Catalyst Alternatives: While AlCl₃ is effective, it is required in stoichiometric amounts and generates significant waste.[4] For greener processes, solid acid catalysts like zeolites (Hβ, HZSM-5) can be explored, which are recoverable and reusable.[4][5]

  • Exothermic Reaction Control: The initial addition of AlCl₃ is highly exothermic. Slow, portion-wise addition and efficient cooling are critical to prevent side reactions and ensure safety.

Safety Precautions

  • 2-Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous aluminum trichloride reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid contact with moisture.

  • The quenching step is also highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood with adequate cooling.

References

Application Notes: Synthesis of 2-Thiopheneacetic Acid via Favorskii Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneacetic acid is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceuticals, including cephalosporin (B10832234) antibiotics. The Favorskii rearrangement provides a robust and efficient pathway for the synthesis of this important compound. This application note details the synthetic route, which involves a two-step process: the Friedel-Crafts acylation of thiophene (B33073) to form 2-chloroacetylthiophene, followed by a base-induced Favorskii rearrangement to yield the final product, this compound. This method offers advantages such as readily available starting materials, high conversion rates, and good selectivity.[1]

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Friedel-Crafts Acylation: Thiophene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to produce 2-chloroacetylthiophene.

  • Favorskii Rearrangement: The intermediate, 2-chloroacetylthiophene, undergoes a rearrangement in the presence of a strong base, such as sodium hydroxide (B78521), to form this compound.[1]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound
StepReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1. Friedel-Crafts Acylation Thiophene, Chloroacetyl ChlorideAnhydrous Aluminum ChlorideDichloromethane (optional)<10 to 302-3HighPatent CN111205266A
2. Favorskii Rearrangement 2-ChloroacetylthiopheneSodium HydroxideWater50-902-3HighPatent CN111205266A
Alternative Acylation Thiophene, Acetic AnhydrideHβ zeoliteNone602~99TSI Journals[2]
Alternative Acylation Thiophene, Succinyl chlorideEtAlCl₂Dichloromethane0299HALIL ÜNVER, et al.[3]

Reaction Mechanisms

The Favorskii rearrangement of α-halo ketones is understood to proceed through a cyclopropanone (B1606653) intermediate.[4] In the case of 2-chloroacetylthiophene, the presence of α-hydrogens allows for the formation of an enolate, which then undergoes intramolecular cyclization to form a thiophene-fused cyclopropanone. Subsequent nucleophilic attack by hydroxide ions opens the strained ring to yield the carboxylate, which is then protonated to give this compound.[4]

Favorskii_Rearrangement_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Cyclopropanone Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Ring Opening cluster_step5 Step 5: Protonation A 2-Chloroacetylthiophene B Enolate Intermediate A->B -OH⁻, -H₂O C Thiophene-fused Cyclopropanone B->C -Cl⁻ D Tetrahedral Intermediate C->D +OH⁻ E Carbanion Intermediate D->E F This compound E->F +H₃O⁺

Favorskii Rearrangement Mechanism

Experimental Protocols

Part 1: Synthesis of 2-Chloroacetylthiophene (Friedel-Crafts Acylation)

This protocol is adapted from patent CN111205266A.

Materials:

  • Thiophene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (optional, can be run neat)

  • Concentrated hydrochloric acid

  • Water

  • Ice

Equipment:

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a stirred solution of thiophene and chloroacetyl chloride (in a molar ratio of approximately 1:1 to 1:1.1), cool the mixture to below 10 °C using an ice bath.

  • Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 10 °C. The molar ratio of thiophene to aluminum chloride should be approximately 1:2 to 1:2.5.

  • After the addition is complete, slowly warm the reaction mixture to 25-30 °C and stir for 2-3 hours.

  • In a separate beaker, prepare a solution of hydrochloric acid in water. Cool this solution to below 0 °C with ice.

  • Slowly and carefully pour the reaction mixture into the cold hydrochloric acid solution with vigorous stirring.

  • Continue stirring for 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water.

  • If a solvent was used, remove it under reduced pressure to obtain 2-chloroacetylthiophene as an oil.

Part 2: Synthesis of this compound (Favorskii Rearrangement)

This protocol is adapted from patent CN111205266A.

Materials:

  • 2-Chloroacetylthiophene

  • Sodium hydroxide

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate (B1210297) (for extraction)

  • Cold water (for washing)

Equipment:

  • Round-bottom flask with a stirrer and condenser

  • Heating mantle

  • pH meter or pH paper

  • Separatory funnel

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve 2-chloroacetylthiophene in water.

  • Add sodium hydroxide. The molar ratio of 2-chloroacetylthiophene to sodium hydroxide should be in the range of 1:2 to 1:3.

  • Heat the mixture to 50-90 °C and stir for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 7-9 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Carefully adjust the pH of the aqueous layer to 0.5-1 with concentrated hydrochloric acid. A precipitate should form.

  • Cool the mixture to 0 °C and collect the solid product by filtration.

  • Wash the filter cake with cold water.

  • Dry the product in an oven to obtain this compound.

Experimental Workflow

Experimental_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_rearrangement Step 2: Favorskii Rearrangement A1 Mix Thiophene and Chloroacetyl Chloride A2 Add Anhydrous AlCl₃ (keep temp < 10°C) A1->A2 A3 Warm to 25-30°C, Stir for 2-3h A2->A3 A4 Quench with cold HCl(aq) A3->A4 A5 Separate and Wash Organic Layer A4->A5 A6 Obtain 2-Chloroacetylthiophene A5->A6 B1 Dissolve 2-Chloroacetylthiophene in NaOH(aq) A6->B1 Intermediate B2 Heat to 50-90°C, Stir for 2-3h B1->B2 B3 Cool and Neutralize (pH 7-9) B2->B3 B4 Extract with Ethyl Acetate B3->B4 B5 Acidify Aqueous Layer (pH 0.5-1) B4->B5 B6 Filter and Wash Precipitate B5->B6 B7 Dry to obtain This compound B6->B7

Synthetic Workflow Diagram

Characterization of this compound

The final product can be characterized using standard analytical techniques.

Table 2: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR (in CDCl₃)Chemical shifts (δ) will be observed for the thiophene ring protons and the methylene (B1212753) protons of the acetic acid side chain.ChemicalBook[5]
¹³C NMR Characteristic peaks for the carboxylic acid carbon, the methylene carbon, and the carbons of the thiophene ring.ChemicalBook[6], SpectraBase[7]
IR Spectroscopy (KBr disc)Strong carbonyl (C=O) stretching vibration from the carboxylic acid, and characteristic peaks for the thiophene ring.ACS Publications[8], PubChem[9]

Note: Specific chemical shifts and peak positions can be found in the referenced databases. It is recommended to run analytical tests on the synthesized product and compare the data with literature values for confirmation of identity and purity.

References

Application Notes and Protocols: 2-Thiopheneacetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Thiopheneacetic acid as a fundamental building block in the synthesis of a variety of organic molecules, with a particular focus on compounds with potential therapeutic applications. Detailed experimental protocols for key transformations, quantitative data summaries, and visual diagrams of relevant pathways and workflows are presented to facilitate research and development in medicinal chemistry and materials science.

Introduction

This compound is a valuable heterocyclic carboxylic acid that serves as a versatile starting material in organic synthesis. Its thiophene (B33073) ring and carboxylic acid functionality allow for a wide range of chemical modifications, making it an ideal scaffold for the construction of complex molecules. This document outlines its application in the synthesis of key intermediates and biologically active compounds, including antimicrobial agents and enzyme inhibitors.

Key Synthetic Transformations and Applications

This compound can be readily converted into its more reactive acid chloride derivative, 2-thiophenacetyl chloride, which is a pivotal intermediate for amide bond formation. Furthermore, the thiophene ring can be functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl substituents.

Synthesis of 2-Thiophenacetyl Chloride

The conversion of this compound to 2-thiophenacetyl chloride is a crucial first step for many synthetic routes, particularly for the synthesis of amide derivatives. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Thiophenacetyl Chloride

Chlorinating AgentSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Thionyl chlorideDichloromethane (B109758)-35288.7>99[1]
Thionyl chlorideToluene-55---[2]
Trichloromethyl carbonateDichloromethaneDMF-10 to 105-1094.799.5[3]
Application in the Synthesis of Antimicrobial Heterocyclic Amides

2-Thiophenacetyl chloride is an excellent precursor for the synthesis of a variety of heterocyclic amides. Several studies have demonstrated the potent antimicrobial activity of these derivatives against both Gram-positive and Gram-negative bacteria.

Table 2: Synthesis of Antimicrobial Thiophene Amide Derivatives

Amine ReactantSolventBaseReaction Time (h)Yield (%)Reference
2-AminothiazoleTHFTriethylamine (B128534)15-[4]
2-AminobenzimidazoleEthanolZnCl₂ (catalyst)6-7-[3]
2-Aminothiophene-3-carbonitrileTHFTriethylamine15-[5]

The antimicrobial mechanism of such thiophene-based compounds can vary, but they often target essential bacterial enzymes or disrupt cell membrane integrity. For instance, some derivatives have been shown to inhibit D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis.[6]

Diagram 1: Generalized Mechanism of Action for Thiophene-Based Antimicrobial Amides

antimicrobial_mechanism Thiophene_Amide Thiophene Amide Derivative Bacterial_Cell Bacterial Cell Thiophene_Amide->Bacterial_Cell Enters Cell Target_Enzyme Essential Bacterial Enzyme (e.g., D-alanine ligase) Thiophene_Amide->Target_Enzyme Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Target_Enzyme->Cell_Wall_Synthesis Blocks Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Generalized antimicrobial action of thiophene amides.

Building Block for mPGES-1 Inhibitors via Suzuki-Miyaura Coupling

This compound serves as a scaffold for the development of inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[5][7] The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents onto the thiophene ring.

Table 3: Representative Suzuki-Miyaura Coupling Reactions for the Synthesis of mPGES-1 Inhibitors

Thiophene SubstrateArylboronic Acid/EsterCatalystBaseSolventYield (%)Reference
2-(4-bromothiophen-2-yl)acetic acid derivative4-(4-methylphenylsulfonamido)phenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water55[8]
2-(4-bromothiophen-2-yl)acetic acid derivative3-(4-methylphenylsulfonamido)phenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water40[8]
2-(4-bromothiophen-2-yl)acetic acid derivative4-benzoylphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water40[8]

The inhibition of mPGES-1 prevents the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[9]

Diagram 2: The Prostaglandin E2 Synthesis Pathway and Inhibition by this compound Derivatives

mPGES1_pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor This compound Derivative Inhibitor->mPGES1 Inhibits

Caption: Inhibition of the mPGES-1 pathway by this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Thiophenacetyl Chloride

Materials:

  • This compound (100 g)

  • Dichloromethane (300 g)

  • Thionyl chloride (200 g)

  • Nitrogen gas supply

  • Four-hole boiling flask with mechanical stirring, thermometer, and gas outlet

  • Distillation apparatus

Procedure: [1]

  • To a four-hole boiling flask equipped with a mechanical stirrer, thermometer, and gas outlet, add 100 g of this compound and 300 g of dichloromethane.

  • Stir the mixture and warm it to 35°C.

  • Under a nitrogen atmosphere, slowly add 200 g of thionyl chloride dropwise over 1.5 hours, maintaining the temperature at 35°C.

  • After the addition is complete, continue to stir the reaction mixture at 35°C for an additional 2 hours.

  • Remove the excess dichloromethane by distillation under reduced pressure.

  • Continue the distillation at 90-95°C (7 mmHg) to collect the product, 2-thiophenacetyl chloride.

  • The expected yield is approximately 99.3 g (88.7%).[1]

Protocol 2: General Procedure for Amide Coupling

Materials:

  • 2-Thiophenacetyl chloride (1.1 equivalents)

  • Heterocyclic amine (1.0 equivalent)

  • Triethylamine (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirring

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)

Procedure: [4][5]

  • In a round-bottom flask, dissolve the heterocyclic amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • In a separate flask, prepare a solution of 2-thiophenacetyl chloride (1.1 equivalents) in anhydrous THF.

  • Slowly add the 2-thiophenacetyl chloride solution to the amine solution at room temperature with continuous stirring.

  • Stir the reaction mixture for 15 hours at room temperature.

  • After 15 hours, add water to the reaction mixture and stir for an additional 30 minutes.

  • Remove the THF under reduced pressure.

  • Filter the resulting precipitate and wash it several times with water to remove any excess amine and triethylamine hydrochloride salt.

  • The crude product can be further purified by crystallization from a suitable solvent system (e.g., THF/acetonitrile).

Diagram 3: Experimental Workflow for the Synthesis of Thiophene Amide Derivatives

experimental_workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up & Purification Thiopheneacetic_Acid This compound Chlorinating_Agent Thionyl Chloride Acid_Chloride 2-Thiophenacetyl Chloride Thiopheneacetic_Acid->Acid_Chloride Reaction Amine Heterocyclic Amine Acid_Chloride->Amine Reaction Base Triethylamine in THF Amide_Product Thiophene Amide Derivative Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Crystallization Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: Workflow for the synthesis of thiophene amides.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the preparation of key intermediates like 2-thiophenacetyl chloride, and its subsequent use in constructing biologically active molecules such as antimicrobial amides and mPGES-1 inhibitors, highlights its importance in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the vast synthetic potential of this compound.

References

Applications of 2-Thiopheneacetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Thiopheneacetic acid is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various pharmacological areas, including anti-inflammatory, anticancer, and antimicrobial applications. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the exploration and development of novel drugs based on this promising heterocyclic compound.

Anti-inflammatory Applications

Derivatives of this compound have been investigated as potent anti-inflammatory agents, primarily through the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of inflammation and pain.

Quantitative Data: Inhibition of mPGES-1 and Cytotoxicity

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against mPGES-1 and their cytotoxic effects on the A549 human lung carcinoma cell line.

CompoundmPGES-1 Inhibition IC₅₀ (µM)A549 Cytotoxicity IC₅₀ (µM)
2c 0.512.5
Reference Drug (MK-886) 1.2> 100

Data sourced from a study on 2-(Thiophen-2-yl)acetic acid-based lead compounds for mPGES-1 inhibition.[1]

Experimental Protocol: mPGES-1 Inhibition Assay (Cell-Free)

This protocol outlines the determination of the direct inhibitory activity of a compound on the isolated mPGES-1 enzyme.[1]

Materials:

  • Purified human mPGES-1 enzyme

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Glutathione (GSH)

  • Prostaglandin H2 (PGH2) substrate

  • Test compounds (this compound derivatives)

  • Stop solution (e.g., a solution containing a metal chelator like FeCl₂)

  • PGE2 EIA Kit (commercially available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: The purified mPGES-1 enzyme is stored at -80°C in a suitable buffer.

  • Reaction Mixture Preparation: Prepare the reaction mixture in a 96-well plate containing the assay buffer and the essential cofactor, glutathione.

  • Compound Incubation: Add serially diluted test compounds to the wells. Pre-incubate the compounds with the mPGES-1 enzyme for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.

  • Reaction Termination: After a 1-minute incubation period, add the stop solution to terminate the reaction.

  • PGE2 Quantification: Measure the production of PGE2 in the reaction mixture using a commercially available PGE2 EIA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the mPGES-1 activity (IC₅₀).

Signaling Pathway: mPGES-1 Inhibition

The diagram below illustrates the mechanism by which this compound derivatives can inhibit the production of pro-inflammatory prostaglandin E2.

mPGES1_Inhibition AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) Inflammation Inflammation PGE2->Inflammation Promotes COX2->PGH2 mPGES1->PGE2 Inhibitor 2-Thiopheneacetic Acid Derivative Inhibitor->mPGES1 Inhibition

Mechanism of mPGES-1 Inhibition.

Anticancer Applications

Certain derivatives of this compound have demonstrated promising anticancer activity, inducing cell cycle arrest and apoptosis in cancer cell lines.[1]

Quantitative Data: Anticancer Activity

The cytotoxic activity of a promising dual anti-inflammatory and anticancer compound, 2c, is presented below.

Cell LineCompoundIC₅₀ (µM)
A549 (Human Lung Carcinoma)2c 12.5

Data from a study on the dual anti-inflammatory and anticancer activities of 2-(Thiophen-2-yl)acetic acid derivatives.[1]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control cells and determine the IC₅₀ value.

Signaling Pathway: Induction of Apoptosis

The anticancer effect of some this compound derivatives is mediated through the induction of apoptosis. The diagram below shows a simplified intrinsic apoptosis pathway.

Apoptosis_Pathway cluster_cell Cancer Cell Inhibitor 2-Thiopheneacetic Acid Derivative Mitochondrion Mitochondrion Inhibitor->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptosis Pathway.

Antimicrobial Applications

Amide derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table shows the minimum inhibitory concentrations (MICs) of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide against various microorganisms.

MicroorganismMIC (µg/mL)
Staphylococcus aureus62.5
Bacillus subtilis125
Escherichia coli250
Pseudomonas aeruginosa125
Candida albicans250

Data from a study on the synthesis and biological evaluation of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial dilutions of the test compound in the broth in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Synthesis of this compound Derivatives

The synthesis of biologically active derivatives of this compound often involves standard organic chemistry transformations.

Experimental Workflow: Synthesis of an Amide Derivative

The following diagram outlines the general workflow for the synthesis of an amide derivative of this compound.

Synthesis_Workflow StartingMaterial 2-Thiopheneacetic Acid Intermediate Acyl Chloride Intermediate StartingMaterial->Intermediate Thionyl Chloride Product Amide Derivative Intermediate->Product Amine (e.g., N-acylation) Amine Amine Amine->Product Purification Purification Product->Purification

General Synthesis Workflow.
Experimental Protocol: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

This two-step synthesis involves the activation of this compound followed by an N-acylation reaction.

Step 1: Formation of 2-(thiophen-2-yl)acetyl chloride

  • 2-(thiophen-2-yl)acetic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent.

Step 2: N-acylation

  • Dissolve 2-aminothiophene-3-carbonitrile (B183302) (10 mmol) in 12 mL of tetrahydrofuran (B95107) (THF).

  • Add triethylamine (B128534) (0.95 mL, 10 mmol) to the solution.

  • Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) in 10 mL of THF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Filter the mixture to remove the salt byproduct.

  • Wash the solid product with water, filter, and dry.

  • Crystallize the final product from acetonitrile.[2][3]

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is utilized in the synthesis of various this compound derivatives.[1]

General Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (e.g., a bromo-substituted thiophene (B33073) derivative), the boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture with stirring for a specified time until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is then dried and concentrated. The crude product is purified using techniques such as flash column chromatography.

References

Application Notes and Protocols: Preparation of Nanoscale Gold Materials Using 2-Thiopheneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of nanoscale gold materials (AuNPs) utilizing 2-Thiopheneacetic acid as both a reducing and capping agent. The methodologies outlined herein are based on established principles of gold nanoparticle synthesis, drawing parallels from similar thiol-containing organic acids. These protocols are intended to guide researchers in the controlled synthesis of AuNPs, their characterization, and their potential applications in drug delivery and other biomedical fields.

Introduction

Gold nanoparticles have garnered significant interest in various scientific and biomedical fields due to their unique optical, electronic, and catalytic properties.[1][2][3][4] Their biocompatibility and ease of surface functionalization make them ideal candidates for applications in drug delivery, medical imaging, and diagnostics.[1][2][3] The synthesis of AuNPs often involves the reduction of a gold salt in the presence of a stabilizing agent to control particle growth and prevent aggregation.

This compound, a derivative of thiophene (B33073) containing a carboxylic acid group, presents an interesting candidate for the one-step synthesis of AuNPs. The sulfur atom in the thiophene ring can exhibit a strong affinity for the gold surface, acting as a capping agent, while the carboxylic acid moiety can contribute to the reduction of Au(III) ions and provide a point of attachment for further functionalization. This dual role simplifies the synthesis process and can lead to the formation of stable, functionalized gold nanoparticles. While specific literature on this compound is limited, extensive research on similar molecules, such as 3-Thiopheneacetic acid, provides a strong basis for the described protocols.[5]

Experimental Protocols

Materials and Equipment
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (C₆H₆O₂S)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (beakers, flasks, graduated cylinders)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

  • Fourier-Transform Infrared (FTIR) Spectrometer

Synthesis of Gold Nanoparticles

This protocol describes a one-step aqueous synthesis of gold nanoparticles where this compound acts as both the reducing and capping agent. The size and morphology of the resulting nanoparticles can be controlled by varying the reaction parameters such as the molar ratio of reactants and the temperature.[5]

Procedure:

  • Prepare a 1.0 mM aqueous solution of HAuCl₄.

  • Prepare a 10 mM aqueous solution of this compound.

  • In a clean flask, add a specific volume of the HAuCl₄ solution.

  • While stirring vigorously, add a calculated volume of the this compound solution to achieve the desired molar ratio (e.g., 1:1, 1:2, 1:5 Au:Thiopheneacetic acid).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C, 80°C, 100°C) and maintain for a specified time (e.g., 30-60 minutes).

  • Observe the color change of the solution, which indicates the formation of gold nanoparticles. Typically, the solution will change from pale yellow to a ruby red or purple color.

  • Allow the solution to cool to room temperature while stirring.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy, TEM, and DLS.

Data Presentation

The following tables summarize the expected quantitative data based on the synthesis of gold nanoparticles with similar thiol-containing carboxylic acids. These tables are provided as a template for researchers to populate with their experimental data.

Table 1: Effect of Reactant Molar Ratio on Nanoparticle Characteristics

Au:this compound Molar RatioReaction Temperature (°C)Average Particle Size (nm)Polydispersity Index (PDI)Surface Plasmon Resonance (SPR) Peak (nm)
1:180Data to be filledData to be filledData to be filled
1:280Data to be filledData to be filledData to be filled
1:580Data to be filledData to be filledData to be filled

Table 2: Effect of Temperature on Nanoparticle Characteristics

Au:this compound Molar RatioReaction Temperature (°C)Average Particle Size (nm)Polydispersity Index (PDI)Surface Plasmon Resonance (SPR) Peak (nm)
1:260Data to be filledData to be filledData to be filled
1:280Data to be filledData to be filledData to be filled
1:2100Data to be filledData to be filledData to be filled

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Solution Preparation cluster_synthesis Synthesis cluster_characterization Characterization prep_haucl4 Prepare 1.0 mM HAuCl4 Solution mix Mix Reactants (Vary Molar Ratio) prep_haucl4->mix prep_taa Prepare 10 mM This compound Solution prep_taa->mix heat Heat Reaction (Vary Temperature) mix->heat cool Cool to Room Temperature heat->cool uv_vis UV-Vis Spectroscopy cool->uv_vis tem Transmission Electron Microscopy (TEM) cool->tem dls Dynamic Light Scattering (DLS) cool->dls

Caption: Workflow for the synthesis and characterization of gold nanoparticles.

Proposed Mechanism of Formation

formation_mechanism Au3 Au(III) ions Reduction Reduction Au3->Reduction TAA 2-Thiopheneacetic Acid TAA->Reduction Capping Capping by This compound TAA->Capping Au0 Au(0) Atoms Reduction->Au0 Nucleation Nucleation Au0->Nucleation Growth Growth Au0->Growth Au_Nuclei Gold Nuclei Nucleation->Au_Nuclei Au_Nuclei->Growth Growth->Capping AuNP Stabilized Gold Nanoparticle Capping->AuNP

Caption: Proposed mechanism for the formation of stabilized gold nanoparticles.

Applications in Drug Development

Gold nanoparticles synthesized with this compound are promising candidates for various applications in drug development.

  • Drug Delivery: The carboxylic acid groups on the surface of the AuNPs can be conjugated to a wide range of therapeutic molecules, including small molecule drugs and biologics, through covalent bonding.[1][3]

  • Targeted Delivery: The surface can be further modified with targeting ligands such as antibodies or peptides to facilitate the specific delivery of the therapeutic payload to diseased cells, thereby enhancing efficacy and reducing off-target side effects.[2]

  • Theranostics: The inherent optical properties of AuNPs can be utilized for imaging and diagnostic purposes, allowing for the simultaneous monitoring of drug delivery and therapeutic response.

Conclusion

The use of this compound offers a straightforward and effective method for the synthesis of stable gold nanoparticles. The protocols and data presented in this document provide a comprehensive guide for researchers to produce and characterize these nanomaterials. The functionalizable surface of the resulting AuNPs opens up numerous possibilities for their application in advanced drug delivery systems and other biomedical technologies. Further research is encouraged to fully explore the potential of these novel nanomaterials.

References

Protocol for Preparing 2-Thiopheneacetic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 2-Thiopheneacetic acid, a key intermediate in the synthesis of various pharmaceuticals, including cephalosporin (B10832234) antibiotics like cefaloridine and cefoxitin.[1][2][3] Adherence to proper preparation and storage procedures is crucial for ensuring the integrity and reproducibility of experimental results in research and drug development. This guide outlines the necessary materials, equipment, and step-by-step procedures for dissolving and storing this compound, along with important safety considerations.

Chemical Properties and Data

This compound is a crystalline powder, appearing colorless or slightly yellow.[4] It is essential to understand its physical and chemical properties to handle it correctly and prepare accurate solutions.

PropertyValueReference
Molecular Formula C₆H₆O₂S[5][6]
Molecular Weight 142.18 g/mol [7]
Appearance Colorless or slightly yellow crystalline powder[4]
Melting Point 63-64 °C[7]
Boiling Point 160 °C at 22 mmHg[7]
Solubility Soluble in water, ethanol, ether, and carbon tetrachloride.[1][8] Also soluble in DMSO, PEG300, and Tween-80 mixtures.[9]
Storage Temperature Room temperature (short-term); 2-8°C (long-term, inert atmosphere).[10][11]

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for many biological and chemical assays.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

Equipment:

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation: Don appropriate PPE and perform all steps within a fume hood to avoid inhalation of the powder and solvent vapors.

  • Weighing: Tare a sterile vial on the analytical balance. Carefully weigh out 14.22 mg of this compound into the vial.

  • Dissolution:

    • Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound.

    • Cap the vial securely and vortex thoroughly for at least 2 minutes or until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • If dissolution is slow, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid the process.[9]

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to minimize freeze-thaw cycles.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[9]

    • For short-term storage (up to 1 month), store at -20°C.[9]

    • Ensure vials are tightly sealed to prevent moisture absorption.[9]

Protocol for In Vivo Formulations

For in vivo experiments, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility.

Protocol:

  • Prepare a clear, concentrated stock solution in an appropriate solvent such as DMSO.

  • Sequentially add co-solvents as required. A reported formulation to achieve a concentration of at least 2.5 mg/mL (17.58 mM) is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[9][12]

  • It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[12]

Safety Precautions

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also incompatible with strong oxidizing agents and strong bases.[1] Always handle this compound in a fume hood with appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Visualized Workflows

The following diagrams illustrate the key processes described in this application note.

G cluster_prep Stock Solution Preparation Workflow start Start weigh Weigh 14.22 mg of This compound start->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex/Sonicate until fully dissolved add_dmso->dissolve optional_filter Optional: Filter Sterilize (0.22 µm filter) dissolve->optional_filter aliquot Aliquot into single-use vials optional_filter->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End store->end

Caption: Workflow for preparing a 100 mM this compound stock solution.

G cluster_pathway Application in Drug Synthesis taa This compound (Starting Material) intermediate Chemical Synthesis (e.g., acylation, esterification) taa->intermediate Precursor cephalosporin Cephalosporin Antibiotics (e.g., Cefoxitin, Cefaloridine) intermediate->cephalosporin Intermediate for

Caption: Role of this compound in the synthesis of cephalosporin antibiotics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Thiopheneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiopheneacetic acid is a significant chemical intermediate in the synthesis of various pharmaceutical compounds, including semi-synthetic cephalosporin (B10832234) antibiotics like cefoxitin (B1668866) and cefaloridine.[1] Its purity is a critical factor that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely employed for the determination of purity and quantification of this compound in bulk drug substances and intermediates.[2] This application note details a reliable reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

The method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobicity.[3] A C18 column is used as the stationary phase, which is non-polar. The mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous solution containing an acid modifier (formic or phosphoric acid).[4] this compound, being a moderately polar compound, partitions between the stationary and mobile phases. By controlling the composition of the mobile phase, the retention and elution of the analyte can be effectively managed. Detection is typically achieved using a UV detector, as the thiophene (B33073) ring exhibits strong absorbance in the UV region. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Materials:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid or Phosphoric acid (analytical grade)

    • Methanol (HPLC grade)

2. Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below. This method is a starting point and may require optimization depending on the specific HPLC system and impurities present.

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic, or a shallow gradient depending on impurity profile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes (for isocratic)

3. Solution Preparation

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of about 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak shape.

  • Inject the sample solution in duplicate.

  • The purity of this compound is calculated based on the area percentage of the main peak.

Data Presentation

Table 1: Chromatographic Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 235 nm
Injection Volume 10 µL
Expected Retention Time ~ 4-6 minutes

Table 2: Method Validation Summary (Typical Performance)

Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[5]

ParameterTypical Specification
Linearity (R²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL
Specificity No interference from blank and known impurities

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Volume Adjustment & Mixing B->C E Sample Injection C->E D System Equilibration D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Purity Calculation H->I J Report Generation I->J

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Tree Start HPLC Analysis Issue Problem_PeakShape Poor Peak Shape (Tailing/Fronting) Start->Problem_PeakShape Problem_Retention Retention Time Shift Start->Problem_Retention Problem_Pressure Abnormal Pressure (High/Low) Start->Problem_Pressure Cause_Column Column Degradation? Problem_PeakShape->Cause_Column Cause_pH Mobile Phase pH Incorrect? Problem_PeakShape->Cause_pH Cause_Overload Sample Overload? Problem_PeakShape->Cause_Overload Cause_Flow Flow Rate Fluctuation? Problem_Retention->Cause_Flow Cause_MobilePhase Mobile Phase Composition Error? Problem_Retention->Cause_MobilePhase Cause_Temp Column Temperature Change? Problem_Retention->Cause_Temp Cause_Blockage System Blockage? Problem_Pressure->Cause_Blockage Cause_Leak System Leak? Problem_Pressure->Cause_Leak Cause_Pump Pump Malfunction? Problem_Pressure->Cause_Pump Solution_Column Replace Column Cause_Column->Solution_Column Yes Solution_pH Prepare Fresh Mobile Phase Cause_pH->Solution_pH Yes Solution_Dilute Dilute Sample Cause_Overload->Solution_Dilute Yes Solution_Flow Check Pump & Flow Rate Cause_Flow->Solution_Flow Yes Solution_MobilePhase Prepare Fresh Mobile Phase Cause_MobilePhase->Solution_MobilePhase Yes Solution_Temp Check Column Oven Cause_Temp->Solution_Temp Yes Solution_Blockage Flush System / Replace Frit Cause_Blockage->Solution_Blockage High Solution_Leak Check Fittings Cause_Leak->Solution_Leak Low Solution_Pump Service Pump Cause_Pump->Solution_Pump Fluctuating

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

References

Application Notes & Protocols: The Role of 2-Thiopheneacetic Acid in the Synthesis of Cefalotin and Cefaloridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Thiopheneacetic acid is a pivotal organic synthesis intermediate, widely utilized in the pharmaceutical industry.[1] Its primary application lies in the structural modification of the 7-aminocephalosporanic acid (7-ACA) nucleus, the core of many cephalosporin (B10832234) antibiotics.[1][2] This modification, specifically the introduction of the 2-thienylacetyl side chain, is crucial for enhancing the antibacterial activity and stability of the resulting antibiotic.[1] This document provides detailed application notes and experimental protocols for the synthesis of two significant first-generation cephalosporins, Cefalotin and Cefaloridine, using this compound as a key precursor.

Part 1: Synthesis of Cefalotin via Acylation of 7-ACA

Cefalotin is a first-generation cephalosporin antibiotic synthesized by the acylation of the 7-amino group of 7-aminocephalosporanic acid (7-ACA) with this compound.[3][4] The process requires the activation of the carboxylic acid group of this compound to facilitate the amide bond formation. This can be achieved by converting it into an acid chloride or an active ester.[3][5]

Logical Workflow for Cefalotin Synthesis

The synthesis of Cefalotin from this compound involves a two-step process: activation of the acid followed by condensation with the cephalosporin nucleus.

G A This compound C Activated 2-Thiopheneacetyl Derivative (Acid Chloride or Active Ester) A->C Activation B Activating Agent (e.g., Thionyl Chloride or Succinimidyl Ester) B->C E Condensation Reaction (Acylation) C->E D 7-Aminocephalosporanic Acid (7-ACA) D->E F Cefalotin E->F Forms G Purification F->G H Final Product G->H

Caption: Workflow for the synthesis of Cefalotin.

Experimental Protocol: Synthesis of Cefalotin using an Active Ester Intermediate

This protocol is adapted from a method describing the formation of an active ester of this compound followed by condensation with 7-ACA.[5]

Step 1: Formation of the Active Ester

  • To a 2000 mL three-necked flask, add 71 g (0.5 mol) of this compound and 600 mL of ethylene (B1197577) glycol dimethyl ether.

  • Add 80 mL of morpholine (B109124) and 212 g (1.0 mol) of trifluoroacetic acid succinimidyl ester.

  • Maintain the temperature of the reaction mixture between 10°C and 15°C for 4.5 hours to complete the reaction.

  • Filter the solution to obtain the reaction solution containing the active ester.

Step 2: Condensation with 7-ACA

  • In a separate vessel, prepare a solution of 136 g (0.5 mol) of 7-ACA in 1000 mL of ethylene glycol dimethyl ether.

  • Slowly add the active ester solution dropwise to the 7-ACA solution.

  • Maintain the reaction temperature between 15°C and 25°C for 1 hour to complete the condensation.

Step 3: Product Isolation and Purification

  • After the condensation is complete, add a 10% by weight hydrochloric acid solution dropwise to adjust the pH to 1.5 - 2.0.

  • Allow the solution to stand and separate the layers, collecting the organic phase.

  • Rapidly add the collected organic phase to 1000 mL of an aqueous sodium bicarbonate solution to adjust the pH to 6.5 - 7.0.

  • Control the temperature between 20°C and 25°C and slowly add 10% by weight hydrochloric acid to adjust the system pH back to 1.5, inducing crystallization.

  • Stir and allow the crystals to mature for 1 hour.

  • Filter the suspension to collect the wet product.

  • Dry the product at 40°C to yield the final Cefalotin solid.

Quantitative Data: Cefalotin Synthesis
ParameterValueReference
Starting Material (this compound)71 g (0.5 mol)[5]
Starting Material (7-ACA)136 g (0.5 mol)[5]
Final Product (Cefalotin)154 g[5]
Yield 96.9% [5]
AppearanceWhite solid[5]

Part 2: Synthesis of Cefaloridine from Cefalotin

Cefaloridine is a unique zwitterionic cephalosporin that can be synthesized from Cefalotin.[6] The synthesis involves a nucleophilic substitution reaction where the acetoxy group at the C-3 position of the cephem nucleus is displaced by pyridine.[6]

Chemical Pathway for Cefaloridine Synthesis

This diagram illustrates the conversion of Cefalotin to Cefaloridine.

G cluster_start Starting Material cluster_reagents Reagents cluster_final Final Product A Cefalotin E Reaction: Deacetylation & Pyridinium Ring Addition A->E B Pyridine B->E C Thiocyanate (B1210189) C->E D Phosphoric Acid D->E F Cefaloridine (as Thiocyanate Salt) E->F G Purification (pH adjustment or ion-exchange resin) F->G H Cefaloridine G->H

Caption: Synthesis pathway of Cefaloridine from Cefalotin.

Experimental Protocol: Synthesis of Cefaloridine

This protocol is based on the deacetylation of Cefalotin and subsequent reaction with pyridine.[6]

  • Prepare an aqueous mixture of Cefalotin, thiocyanate, pyridine, and phosphoric acid in a suitable reaction vessel.

  • Heat the mixture for several hours to facilitate the deacetylation and nucleophilic substitution.

  • After the reaction period, cool the mixture to room temperature.

  • Dilute the cooled mixture with water.

  • Adjust the pH of the solution with a mineral acid (e.g., HCl) to precipitate the Cefaloridine thiocyanate salt.

  • Collect the precipitate by filtration.

  • The purified salt can be converted to the final zwitterionic Cefaloridine product through further pH adjustment or by using an ion-exchange resin.

Quantitative Data: Cefaloridine Synthesis

Quantitative data such as specific molar ratios, reaction times, temperatures, and yields for the synthesis of Cefaloridine are not detailed in the readily available literature. These parameters would typically be optimized during process development in a laboratory setting.

ParameterDescriptionReference
Starting Material Cefalotin[6]
Key Reagents Pyridine, Thiocyanate, Phosphoric Acid[6]
Intermediate Cefaloridine thiocyanate salt[6]
Final Product Cefaloridine[6]
Molar Mass 415.48 g·mol−1[6]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, personal protective equipment, and in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols: 2-Thiopheneacetic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-thiopheneacetic acid as a versatile reagent in polymer chemistry. While direct literature on the homopolymerization of this compound is limited, extensive research on its constitutional isomer, 3-thiopheneacetic acid, provides valuable insights and transferable protocols. This document outlines the synthesis of functional conductive polymers, offering potential applications in drug delivery, biosensors, and functional coatings.

Introduction

This compound is a derivative of thiophene (B33073), a class of heterocyclic compounds known for their electronic properties. The presence of both a polymerizable thiophene ring and a functionalizable carboxylic acid group makes this compound a promising monomer for the synthesis of advanced functional polymers. These polymers can combine the conductivity of a polythiophene backbone with the versatile chemistry of a carboxylic acid side chain, allowing for the covalent attachment of biomolecules, drugs, or other functional moieties.

Applications in Polymer Chemistry

The primary application of thiopheneacetic acids in polymer chemistry is in the creation of functional conductive polymers. The resulting poly(thiopheneacetic acid) is of significant interest for several fields:

  • Drug Delivery: The carboxylic acid groups can be used to conjugate drugs to the polymer backbone, creating a targeted drug delivery system. The conductive nature of the polymer could also be exploited for controlled release using electrical stimulation.

  • Biosensors: Biomolecules such as enzymes or antibodies can be immobilized on the polymer surface via the carboxylic acid groups. Changes in the polymer's conductivity upon interaction with the target analyte can be used for sensing applications.

  • Functional Coatings: Polymers derived from this compound can be used to create coatings with specific surface properties, such as hydrophilicity or biocompatibility, while retaining a conductive nature.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of Poly(3-thiopheneacetic acid)

This protocol describes the synthesis of poly(3-thiopheneacetic acid) (PTAA) using ferric chloride (FeCl₃) as an oxidizing agent. This is a common and effective method for the polymerization of thiophene derivatives.

Materials:

Procedure:

  • In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a specific amount of 3-thiopheneacetic acid in anhydrous chloroform.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. A molar ratio of FeCl₃ to monomer of 4:1 is typically used.

  • Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring.

  • The reaction mixture will gradually turn dark, indicating polymerization. Allow the reaction to proceed for 24 hours at room temperature.

  • After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate and wash it extensively with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.

  • To obtain the neutral (de-doped) polymer, stir the polymer powder in an ammonia solution.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Quantitative Data for Poly(3-thiopheneacetic acid):

PropertyValue
Monomer 3-Thiopheneacetic acid
Polymerization Method Chemical Oxidation
Oxidant Ferric Chloride (FeCl₃)
Conductivity (doped) 10⁻³ - 10⁻² S/cm
Fluorescence Emission ~565 nm
Protocol 2: Electropolymerization of Poly(3-thiopheneacetic acid)

Electropolymerization offers a method to directly deposit a thin film of the conductive polymer onto an electrode surface.

Materials:

  • 3-Thiopheneacetic acid (monomer)

  • Acetonitrile (B52724) (solvent)

  • Tetrabutylammonium perchlorate (B79767) (TBAP) (supporting electrolyte)

  • Indium tin oxide (ITO) coated glass (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

Procedure:

  • Prepare an electrolyte solution by dissolving 3-thiopheneacetic acid and TBAP in acetonitrile.

  • Set up a three-electrode electrochemical cell with the ITO glass as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the electrolyte solution.

  • Apply a constant potential or cycle the potential (cyclic voltammetry) to initiate polymerization on the surface of the working electrode. A thin, colored film of the polymer will form on the ITO glass.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.

  • Dry the polymer film under a stream of inert gas.

Copolymerization of Thiopheneacetic Acid

This compound can also be used as a comonomer to introduce functional groups into other conductive polymers. The following is an example of the copolymerization of 3-thiopheneacetic acid with pyrrole.

Protocol 3: Copolymerization of 3-Thiopheneacetic Acid and Pyrrole

Materials:

  • Pyrrole (comonomer)

  • 3-Thiopheneacetic acid (comonomer)

  • Ferric chloride (FeCl₃) (oxidant)

  • 5-Sulfosalicylic acid (dopant)

  • Deionized water (solvent)

  • Nonwoven polypropylene (B1209903) fabric (substrate)

Procedure:

  • Prepare an aqueous solution containing pyrrole, 3-thiopheneacetic acid, and 5-sulfosalicylic acid.

  • Immerse the polypropylene fabric into this monomer solution.

  • Prepare an aqueous solution of FeCl₃.

  • Add the FeCl₃ solution to the monomer solution containing the fabric to initiate polymerization.

  • Allow the polymerization to proceed, which will result in the coating of the fabric with the conductive copolymer.

  • After the reaction, wash the coated fabric thoroughly with deionized water and dry.

Visualizations

experimental_workflow cluster_monomer_prep Monomer Preparation cluster_oxidant_prep Oxidant Preparation cluster_polymerization Polymerization monomer This compound monomer_solution Monomer Solution monomer->monomer_solution solvent Anhydrous Solvent solvent->monomer_solution reaction Mixing and Reaction (24h, RT) monomer_solution->reaction oxidant FeCl3 oxidant_solution Oxidant Solution oxidant->oxidant_solution oxidant_solvent Anhydrous Solvent oxidant_solvent->oxidant_solution oxidant_solution->reaction precipitation Precipitation in Methanol reaction->precipitation washing Washing precipitation->washing dedoping De-doping (Ammonia) washing->dedoping drying Drying dedoping->drying final_polymer Poly(this compound) drying->final_polymer

Caption: Workflow for the chemical oxidative polymerization of this compound.

logical_relationship T2AA This compound Polymer Functional Polymer (e.g., Poly(this compound)) T2AA->Polymer Polymerization Properties Properties: - Conductivity - Functionalizable Side Chains Polymer->Properties Applications Applications Properties->Applications DrugDelivery Drug Delivery Applications->DrugDelivery Biosensors Biosensors Applications->Biosensors Coatings Functional Coatings Applications->Coatings

Caption: Logical relationship from monomer to applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thiopheneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-Thiopheneacetic acid. The information aims to address common issues encountered during experiments and offer solutions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several common synthetic routes are employed, each with its own advantages and challenges. These include:

  • Willgerodt-Kindler Reaction of 2-Acetylthiophene (B1664040): This classic method involves the reaction of 2-acetylthiophene with sulfur and a secondary amine. However, traditional protocols can suffer from low yields[1][2].

  • Friedel-Crafts Acylation followed by Favorskii Rearrangement: This two-step process starts with the acylation of thiophene (B33073) with chloroacetyl chloride, followed by a rearrangement reaction under basic conditions. This route is noted for its high conversion rates and good selectivity[3].

  • Oxidation of 2-Thiophene-ethanol: A direct, one-step oxidation of 2-thiophene-ethanol can provide high yields and purity[1].

  • From Thiophene via Chloromethylation and Cyanation: This pathway involves the formation of 2-chloromethyl thiophene, which is then converted to 2-thiopheneacetonitrile (B147512) and subsequently hydrolyzed. The use of trimethylsilyl (B98337) cyanide can mitigate the risks associated with highly toxic sodium cyanide[4].

  • Hydrolysis of this compound Esters: The hydrolysis of esters like ethyl 2-(thiophen-2-yl)acetate is a straightforward method that can result in nearly quantitative yields[5].

Q2: My yield from the Willgerodt-Kindler reaction is very low. What are the potential causes and solutions?

A2: Low yields in the Willgerodt-Kindler reaction are a common issue. Older methods often required high pressure and a large excess of sulfur, resulting in yields as low as 20.9%[1][2].

Troubleshooting Steps:

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can lead to side reactions and decomposition. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields[6].

  • Amine and Sulfur Ratio: The stoichiometry of the amine and sulfur is crucial. An excess of either can lead to the formation of byproducts.

  • Amine Choice: The type of amine used (e.g., morpholine) can significantly influence the reaction outcome.

  • Alternative Catalysts: Consider modern variations of the reaction that may employ different catalysts or reaction media to improve efficiency[6].

Q3: I am observing significant impurity formation in my product. How can I improve the purity of my this compound?

A3: Impurities can arise from side reactions, incomplete reactions, or decomposition of the product.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying the final product.

  • Chromatography: Column chromatography can be used to separate the desired product from impurities, although it may be less practical for large-scale synthesis.

  • pH Adjustment and Extraction: During the workup of reactions that produce the carboxylate salt, careful adjustment of the pH to precipitate the acid, followed by extraction with a suitable organic solvent, can help remove water-soluble impurities[3][5]. Washing the organic phase is also important[3].

  • Optimizing Reaction Conditions: To minimize impurity formation at the source, re-evaluate reaction temperature, time, and stoichiometry of reagents. For instance, in the Friedel-Crafts acylation, controlling the temperature is critical to prevent side reactions[3].

Q4: Are there any safety concerns I should be aware of when synthesizing this compound?

A4: Yes, several synthesis routes involve hazardous materials and conditions.

  • 2-Chloromethyl thiophene: This intermediate, formed during the chloromethylation of thiophene, is a lachrymator (tear-gas like substance) and is unstable. It should not be stored for long periods and should be handled with extreme care in a well-ventilated fume hood[2]. There is also a risk of explosion when sealed[2].

  • Cyanides: Reagents like sodium cyanide are highly toxic. The use of less toxic alternatives like trimethylsilyl cyanide is recommended where possible[4]. All work with cyanides should be performed with appropriate personal protective equipment and emergency procedures in place.

  • High-Pressure Reactions: Some older protocols for the Willgerodt-Kindler reaction require high pressure, which necessitates specialized equipment and safety precautions[1][2].

  • Strong Acids and Bases: Many of the synthetic steps involve the use of strong acids (e.g., concentrated HCl, Lewis acids) and bases (e.g., NaOH, KOH), which are corrosive and require careful handling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Suboptimal reaction temperature or time.- Incorrect stoichiometry of reagents.- Inefficient catalyst or catalyst deactivation.- Formation of side products.- Incomplete reaction.- Optimize reaction conditions by running small-scale experiments at different temperatures and for varying durations.- Carefully control the addition and ratio of all reactants.- Ensure the catalyst is fresh and of the correct grade. Consider a catalyst screen to find the optimal one.- Analyze byproducts to understand side reactions and adjust conditions to minimize them.- Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion.
Product Decomposition - High reaction temperatures.- Presence of strong acids or bases for extended periods.- Product instability under workup conditions.- Consider lowering the reaction temperature, even if it requires a longer reaction time.- Neutralize the reaction mixture promptly during workup.- Ensure that the workup procedure (e.g., extraction, distillation) is performed under conditions that do not degrade the product.
Inconsistent Results - Variability in raw material quality.- Atmospheric moisture affecting reagents.- Inconsistent reaction setup and procedure.- Use reagents from a reliable source and check their purity before use.- Use anhydrous solvents and an inert atmosphere (e.g., nitrogen, argon) for moisture-sensitive reactions.- Standardize the experimental protocol and ensure consistent execution.
Difficulty in Product Isolation - Product is too soluble in the workup solvent.- Formation of an emulsion during extraction.- Product is an oil instead of a solid.- Choose an extraction solvent in which the product has good solubility but impurities do not.- To break emulsions, try adding brine, changing the pH, or filtering through celite.- If an oil is obtained, try triturating with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also help. The product is described as an oily substance in some preparations[5].

Data Presentation: Comparison of Synthesis Routes

Starting Material(s) Key Reagents/Catalysts Reported Yield Purity Reference
2-AcetylthiopheneH3PW12O40/SiO2, PEG-40066.8%Not specified
Thiophene, Chloroacetyl chlorideAlCl3, NaOHHigh conversion & selectivityNot specified[3]
2-Thiophene-ethanolBentonite (B74815), Triethylamine (B128534), O296.5%>99.5%[5]
2-Thiophene-ethanolOxidizing agent55-65%>99.0%[1]
Thiophene, ParaformaldehydeHCl, PCl3, NaCNNot specifiedNot specified[7]
Thiophene, Formaldehyde, HClTrimethylsilyl cyanideNot specifiedNot specified
Ethyl 2-(thiophen-2-yl)acetateNaOHNear quantitativeNot specified[5]
2-Thiopheneglycolic acidPalladium-asbestos, H233% (conversion)100% (selectivity)[8]
Thiophenet-Butyl hypochlorite, I2, Diethyl malonate90.19% (two steps)99.2%[9]

Experimental Protocols

1. Synthesis from 2-Thiophene-ethanol via Catalytic Oxidation

  • Procedure: Dissolve 128g of 2-thiophene-ethanol in 0.5 L of anisole. Stir the mixture and raise the temperature to 80°C. Add 5g of bentonite catalyst and 60g of triethylamine co-catalyst. Introduce 64g of dry oxygen over a period of 5 hours. Continue stirring the reaction at 80°C for 10 hours. After cooling, the product is separated and purified to obtain this compound[5].

  • Yield: 96.5%[5].

  • Purity: >99.5%[5].

2. Synthesis from Thiophene and Chloroacetyl Chloride

  • Step 1: Acylation: Add 100g of thiophene, 147.7g of chloroacetyl chloride, and 200ml of dichloromethane (B109758) to a reaction vessel. Cool the mixture to 0°C while stirring. Add 396.2g of aluminum trichloride (B1173362) in batches, then slowly warm to 25°C and stir for 2 hours. Pour the reaction mixture into a cold (below 0°C) aqueous hydrochloric acid solution. Stir for 1 hour, then separate the organic phase. Wash the organic phase with water and concentrate under reduced pressure to obtain 2-chloroacetyl thiophene as an oily substance[3].

  • Step 2: Rearrangement: Stir and heat the 2-chloroacetyl thiophene with water and sodium hydroxide (B78521) to 50-90°C for 2-3 hours. Cool to room temperature and adjust the pH to 7-9 with hydrochloric acid. Extract with ethyl acetate. Adjust the pH of the aqueous layer to 0.5-1 with hydrochloric acid and cool to 0°C. Filter the precipitate, wash with cold water, and dry to obtain this compound[3].

3. Synthesis via Hydrolysis of Ethyl 2-(thiophen-2-yl)acetate

  • Procedure: Dissolve 1g of ethyl 2-(thiophen-2-yl)acetate in 4 mL of ethanol. Add 8 mL of 4N NaOH aqueous solution. Stir the reaction at room temperature for 1 hour. After the reaction is complete, adjust the pH of the reaction mixture to 1 with 1N HCl aqueous solution. Extract the product with dichloromethane. Separate the organic phase and concentrate under reduced pressure to obtain this compound as an oily product[5].

  • Yield: Close to quantitative[5].

Visualizations

experimental_workflow_friedel_crafts Thiophene Thiophene Acylation Friedel-Crafts Acylation Thiophene->Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Acylation Intermediate 2-Chloroacetyl thiophene Acylation->Intermediate AlCl3, CH2Cl2, 0-25°C Rearrangement Favorskii Rearrangement Intermediate->Rearrangement Product This compound Rearrangement->Product NaOH, H2O, 50-90°C then HCl

Caption: Friedel-Crafts acylation and Favorskii rearrangement workflow.

troubleshooting_low_yield Problem Low Yield Observed Cause1 Suboptimal Conditions? Problem->Cause1 Cause2 Reagent/Catalyst Issue? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Solution1 Optimize Temperature, Time, & Stoichiometry Cause1->Solution1 Solution2 Verify Reagent Purity & Catalyst Activity Cause2->Solution2 Solution3 Analyze Byproducts & Adjust Conditions Cause3->Solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 2-Thiopheneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Thiopheneacetic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis routes for this compound are:

  • Friedel-Crafts Acylation followed by Favorskii Rearrangement: This method involves the acylation of thiophene (B33073) with 2-chloroacetyl chloride to form 2-chloroacetylthiophene, which then undergoes a Favorskii rearrangement under basic conditions to yield this compound.[1]

  • Oxidation of 2-Thiophene Ethanol (B145695): This is a direct, one-step oxidation of 2-thiophene ethanol to this compound using an oxidizing agent.[2] High purity product can be obtained through recrystallization.

  • From 2-Acetylthiophene via Willgerodt-Kindler Reaction: 2-Acetylthiophene is reacted with sulfur and an amine (like morpholine) to form a thioamide, which is subsequently hydrolyzed to this compound.

  • Chloromethylation, Cyanation, and Hydrolysis: This route starts with the chloromethylation of thiophene, followed by reaction with a cyanide source to produce 2-thiopheneacetonitrile, and finally hydrolysis to the desired acid.

Q2: What is the primary impurity I should be concerned about?

A2: A common and often difficult-to-remove impurity is the constitutional isomer, 3-Thiopheneacetic acid . Its formation is possible in several synthetic routes, and its similar physical properties to the 2-isomer can make purification challenging.

Q3: What analytical method is best for determining the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for assessing the purity of this compound and quantifying its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with a pH modifier like phosphoric or formic acid, provides good separation of the main compound from its potential byproducts.[3]

Troubleshooting Guides

This section provides a detailed breakdown of common impurities, their sources, and troubleshooting strategies for the major synthetic routes.

Route 1: Friedel-Crafts Acylation and Favorskii Rearrangement

Common Impurities and Typical Levels:

ImpurityChemical NameTypical SourceExpected Level (if uncontrolled)
IMP-1 ThiopheneUnreacted starting material from the Friedel-Crafts acylation step.Variable, depends on reaction stoichiometry and conversion.
IMP-2 2-ChloroacetylthiopheneIncomplete Favorskii rearrangement.Can be significant if reaction is not driven to completion.
IMP-3 3-Thiopheneacetic acidIsomerization during Friedel-Crafts acylation or Favorskii rearrangement.Typically low, but can be present.
IMP-4 Diacylated Thiophene ProductsSide reaction during Friedel-Crafts acylation, especially with excess acylating agent.Low to moderate.
IMP-5 Polymeric materialsHarsh reaction conditions or use of strong Lewis acids in the Friedel-Crafts step.Variable.

Troubleshooting Workflow:

Troubleshooting_Friedel_Crafts_Favorskii cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Start: Crude this compound (from Friedel-Crafts/Favorskii) check_purity Analyze by HPLC start->check_purity imp1 IMP-1 (Thiophene) or IMP-2 (2-Chloroacetylthiophene) Present? check_purity->imp1 High levels of starting materials/ intermediate imp3 IMP-3 (3-Thiopheneacetic acid) Present? check_purity->imp3 Isomeric impurity detected imp45 IMP-4 (Diacylated) or IMP-5 (Polymeric) Present? check_purity->imp45 end_node Pure this compound check_purity->end_node Purity > 99.5% imp1->imp3 No solution1 Optimize Friedel-Crafts: - Use excess thiophene - Control temperature - Milder Lewis acid (e.g., ZnCl2) Optimize Favorskii: - Increase reaction time/temp - Ensure sufficient base imp1->solution1 Yes imp3->imp45 No solution3 Fractional Crystallization or Preparative HPLC imp3->solution3 Yes solution45 Optimize Friedel-Crafts: - Adjust stoichiometry - Milder conditions Purification: - Recrystallization - Column chromatography imp45->solution45 Yes imp45->end_node No solution1->start Re-run Synthesis solution3->start Re-purify solution45->start Re-purify/Re-run

Troubleshooting workflow for Friedel-Crafts/Favorskii synthesis.
Route 2: Oxidation of 2-Thiophene Ethanol

Common Impurities and Typical Levels:

ImpurityChemical NameTypical SourceExpected Level (if uncontrolled)
IMP-6 2-Thiophene EthanolIncomplete oxidation of the starting material.Can be significant if reaction conditions are too mild or reaction time is too short.
IMP-7 2-(Thiophen-2-yl)acetaldehydeIncomplete oxidation to the carboxylic acid.Usually transient, but can be present.
IMP-8 Thiophenecarboxylic acidOver-oxidation of the starting material or product.Low to moderate, depending on the strength of the oxidizing agent.

Troubleshooting Workflow:

References

Stability and proper storage conditions for 2-Thiopheneacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 2-Thiopheneacetic acid. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2]

Q2: How should I store solutions of this compound?

A2: The storage conditions for solutions of this compound depend on the desired storage duration. For short-term storage, up to one month, it is recommended to store the solution at -20°C. For long-term storage, up to six months, the solution should be kept at -80°C.[3][4] It is crucial to use sealed containers to protect the solution from moisture.[3][4]

Q3: What are the main stability concerns for this compound?

A3: this compound is generally stable under normal temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents, strong bases, and potentially strong acids.[1][5][6] The thiophene (B33073) ring can be sensitive to these conditions, potentially leading to degradation.[7] Additionally, like many carboxylic acids, it may undergo decarboxylation at elevated temperatures.[7] Thermal decomposition can also produce irritating and toxic fumes.[1]

Q4: My this compound powder appears discolored. What should I do?

A4: Discoloration of the powder could indicate the presence of impurities or degradation products.[2] It is recommended to assess the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use. If the purity is compromised, it may be necessary to purify the compound, for example, by recrystallization.[2]

Q5: I am observing poor solubility of this compound in my aqueous buffer. What could be the issue?

A5: The solubility of carboxylic acids like this compound is highly dependent on pH. In acidic conditions (low pH), the carboxylic acid group will be protonated, making the molecule less soluble in aqueous solutions. To improve solubility, consider adjusting the pH of your buffer to be above the pKa of the carboxylic acid group, which will deprotonate it and increase its solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Stability and Storage Data Summary
ParameterConditionRecommendation/ObservationSource(s)
Solid Storage Room TemperatureStore in a cool, dry, well-ventilated place.[1]
Tightly Closed ContainerEssential to prevent moisture ingress.[1][2]
Solution Storage (Short-term) -20°CStable for up to 1 month (sealed, away from moisture).[4]
Solution Storage (Long-term) -80°CStable for up to 6 months (sealed, away from moisture).[3][4]
General Stability Normal Temperature & PressureStable.[1]
Incompatibilities Strong Oxidizing AgentsAvoid contact.[1][5]
Strong BasesAvoid contact.[5][6]
Strong AcidsPotential for thiophene ring sensitivity.[7]
Degradation Pathways Thermal DecompositionCan produce toxic fumes.[1]
DecarboxylationPossible at elevated temperatures.[7]
Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.

Objective: To separate this compound from its potential degradation products and impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Phosphoric acid or formic acid

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.[2]

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). A typical concentration is 1 mg/mL.

    • For forced degradation studies, subject the stock solution to stress conditions such as acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (e.g., 60°C) stress for a defined period. Neutralize the acidic and basic samples before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is a common starting point for carboxylic acids. For example:

      • Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid or 0.1% formic acid.

    • Gradient: A typical gradient could be:

      • 0-20 min: 30-70% B

      • 20-25 min: 70-30% B

      • 25-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is useful for method development).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the chromatograms of the unstressed and stressed samples.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound and from each other.

Visual Workflows

TroubleshootingWorkflow start Start: Stability Issue Observed issue Describe the Issue (e.g., Discoloration, Precipitation, Unexpected Results) start->issue check_storage Verify Storage Conditions (Temperature, Light, Moisture) issue->check_storage improper_storage Correct Storage Conditions and Re-evaluate check_storage->improper_storage Improper purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis Proper improper_storage->purity_analysis pure Material is Pure: Troubleshoot Experimental Parameters purity_analysis->pure Pure impure Material is Impure: Purify or Obtain New Stock purity_analysis->impure Impure end End: Issue Resolved pure->end impure->end

Caption: Troubleshooting workflow for stability issues.

StorageAndHandlingWorkflow start Start: Receiving this compound log_sample Log Sample and Date of Receipt start->log_sample storage_decision Solid or Solution? log_sample->storage_decision solid_storage Store Solid in a Cool, Dry, Well-Ventilated Area in a Tightly Sealed Container storage_decision->solid_storage Solid solution_prep Prepare Solution Using Appropriate Solvent and PPE storage_decision->solution_prep Solution use_in_experiment Use in Experiment with Appropriate PPE solid_storage->use_in_experiment solution_storage_decision Storage Duration? solution_prep->solution_storage_decision short_term_storage Store at -20°C (≤ 1 month) solution_storage_decision->short_term_storage Short-term long_term_storage Store at -80°C (≤ 6 months) solution_storage_decision->long_term_storage Long-term short_term_storage->use_in_experiment long_term_storage->use_in_experiment end End: Proper Storage and Handling use_in_experiment->end

Caption: Recommended storage and handling workflow.

References

Overcoming issues in 2-Thiopheneacetic acid synthesis scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Thiopheneacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Friedel-Crafts Acylation followed by Favorskii Rearrangement

Issue 1: Low yield of 2-Chloroacetylthiophene in Friedel-Crafts Acylation.

  • Possible Cause A: Inactive Lewis Acid Catalyst (e.g., Aluminum Trichloride).

    • Solution: Ensure the aluminum trichloride (B1173362) is anhydrous and has not been exposed to moisture. Use freshly opened or properly stored reagent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Possible Cause B: Incorrect Reaction Temperature.

    • Solution: The addition of aluminum trichloride should be done portion-wise at a low temperature (below 10°C) to control the initial exothermic reaction.[1] After the addition, the reaction mixture should be slowly warmed to the optimal temperature (e.g., 25-30°C) and stirred for the recommended time (2-3 hours) to ensure complete reaction.[1]

  • Possible Cause C: Suboptimal Stoichiometry.

    • Solution: Verify the molar ratios of thiophene (B33073), 2-chloroacetyl chloride, and aluminum trichloride. An excess of the acylating agent or catalyst might be necessary, but significant excess can lead to side product formation.

Issue 2: Incomplete Favorskii Rearrangement or Formation of Side Products.

  • Possible Cause A: Incorrect Base or Solvent.

    • Solution: Sodium hydroxide (B78521) is a commonly used and effective base for this rearrangement.[1] Water is often a suitable solvent.[1] Ensure the concentration of the base is appropriate to drive the reaction to completion.

  • Possible Cause B: Suboptimal Reaction Temperature and Time.

    • Solution: The rearrangement is typically conducted at an elevated temperature (e.g., 50-90°C) for 2-3 hours.[1] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

  • Possible Cause C: Inefficient Quenching and Acidification.

    • Solution: After the rearrangement, the reaction mixture needs to be carefully neutralized and then acidified to precipitate the this compound. The pH should be adjusted to 0.5-1 with an acid like hydrochloric acid, and the mixture should be cooled to 0°C to maximize precipitation.[1]

Route 2: Oxidation of 2-Thiophene Ethanol (B145695)

Issue 3: Incomplete Oxidation or Over-oxidation.

  • Possible Cause A: Incorrect Choice or Amount of Oxidizing Agent.

    • Solution: Various oxidizing agents can be used. A method using oxygen with a catalyst like bentonite (B74815) and a co-catalyst such as triethylamine (B128534) has been reported to give high yields.[2] Ensure the correct stoichiometry of the oxidizing agent is used to avoid incomplete reaction or the formation of over-oxidized byproducts.

  • Possible Cause B: Non-optimal Reaction Conditions.

    • Solution: The reaction temperature and time are critical. For the oxygen/bentonite/triethylamine system, a temperature of 80°C for about 15 hours is suggested.[2] The reaction should be monitored to determine the point of completion.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is most suitable for large-scale industrial production?

A1: The route involving Friedel-Crafts acylation of thiophene followed by a Favorskii rearrangement is often favored for industrial scale-up. This method utilizes readily available and low-cost raw materials, involves a relatively simple two-step process, and avoids the use of highly toxic reagents like sodium cyanide or unstable intermediates like 2-chloromethyl thiophene.[1]

Q2: What are the main safety concerns when synthesizing this compound?

A2: The primary safety concerns depend on the chosen synthetic route.

  • Chloromethylation Route: The intermediate, 2-chloromethyl thiophene, is a lachrymator and is unstable, with a risk of explosion upon storage.[1][3] This route also often involves the use of highly toxic cyanides.[3][4][5]

  • Friedel-Crafts Acylation: The reaction can be highly exothermic, especially during the addition of aluminum trichloride, requiring careful temperature control to prevent runaways.

  • General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (PPE), working in a well-ventilated fume hood, and proper handling and disposal of chemicals, are essential.

Q3: How can the purity of the final this compound product be improved?

A3: Recrystallization is a common and effective method for purifying the crude product.[6] The choice of solvent for recrystallization is crucial; options include ligroin or hexane.[7] Purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Q4: Are there any "greener" or more environmentally friendly synthesis methods?

A4: Research is ongoing to develop more sustainable methods. One approach involves the catalytic oxidation of 2-thiophene ethanol using a reusable catalyst and a milder oxidant, which can reduce waste and avoid harsh reagents.[8] Another method avoids highly toxic cyanides by using trimethylsilyl (B98337) cyanide, although this is still a toxic substance.[3]

Quantitative Data Summary

Synthesis RouteKey ReagentsReported YieldReported PurityReference
Friedel-Crafts Acylation & Favorskii RearrangementThiophene, 2-chloroacetyl chloride, AlCl₃, NaOHHigh>99%[1]
Oxidation of 2-Thiophene Ethanol2-Thiophene ethanol, O₂, Bentonite, Triethylamine96.5%>99.5%[2]
From 2-Thiophene Ethanol (One-step oxidation)2-Thiophene ethanol, Oxidant55-65%>99.0%[6]
From 2-Acetylthiophene (Willgerodt Rearrangement)2-Acetylthiophene, Ethanol, Sulfur, Ammonia20.9%Not specified[5][6]
Hydrolysis of Ethyl 2-ThiopheneacetateEthyl 2-thiopheneacetate, NaOHNearly quantitativeNot specified[2]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Favorskii Rearrangement

Step 1: Acylation - Synthesis of 2-Chloroacetylthiophene [1]

  • In a reaction vessel equipped with a stirrer and cooling system, add 100g of thiophene and 141g of chloroacetyl chloride.

  • Stir the mixture and cool it to 0°C.

  • Add 325g of aluminum trichloride in batches, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly heat the mixture to 25°C and stir for 2 hours.

  • Prepare a solution of 650g of concentrated hydrochloric acid in 1300g of water and cool it to below 0°C.

  • Slowly pour the reaction mixture into the cold hydrochloric acid solution with vigorous stirring.

  • Continue stirring for 1 hour after the addition is complete.

  • Separate the organic layer and wash it with 200ml of water to obtain the crude 2-chloroacetylthiophene.

Step 2: Rearrangement - Synthesis of this compound [1]

  • In a suitable reaction vessel, combine the crude 2-chloroacetylthiophene, water, and sodium hydroxide.

  • Heat the mixture to 50-90°C with stirring and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 7-9 with hydrochloric acid and extract with ethyl acetate (B1210297) to remove any unreacted starting material.

  • Separate the aqueous layer and further adjust the pH to 0.5-1 with hydrochloric acid.

  • Cool the mixture to 0°C to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Protocol 2: Synthesis via Oxidation of 2-Thiophene Ethanol[2]
  • Dissolve 128g of 2-thiophene ethanol in 0.5 L of anisole (B1667542) in a reaction vessel equipped with a stirrer and a gas inlet.

  • Add 5g of bentonite catalyst and 60g of triethylamine co-catalyst.

  • Heat the mixture to 80°C with stirring.

  • Introduce 64g of dry oxygen gas over a period of 5 hours.

  • Continue stirring the reaction at 80°C for an additional 10 hours.

  • After cooling, the product can be isolated and purified.

Visualizations

Synthesis_Pathways cluster_1 Route 1: Friedel-Crafts & Favorskii cluster_2 Route 2: Oxidation cluster_3 Route 3: Chloromethylation (Hazardous) cluster_4 Route 4: Willgerodt (Low Yield) Thiophene Thiophene Two_Chloroacetyl_Thiophene 2-Chloroacetyl- thiophene Thiophene->Two_Chloroacetyl_Thiophene Friedel-Crafts Acylation Two_Chloromethyl_Thiophene 2-Chloromethyl- thiophene Thiophene->Two_Chloromethyl_Thiophene Chloromethylation Two_Thiophene_Ethanol 2-Thiophene Ethanol Product 2-Thiopheneacetic Acid Two_Thiophene_Ethanol->Product Oxidation Two_Acetyl_Thiophene 2-Acetyl Thiophene Two_Thiophene_Acetamide 2-Thiophene- acetamide Two_Acetyl_Thiophene->Two_Thiophene_Acetamide Willgerodt Rearrangement Two_Chloroacetyl_Thiophene->Product Favorskii Rearrangement Two_Thiophene_Acetonitrile 2-Thiophene- acetonitrile Two_Chloromethyl_Thiophene->Two_Thiophene_Acetonitrile Cyanation Two_Thiophene_Acetonitrile->Product Two_Thiophene_Acetamide->Product Hydrolysis

Caption: Overview of major synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Route Identify Synthesis Route Start->Identify_Route Route_FC Route: Friedel-Crafts/ Favorskii Identify_Route->Route_FC FC/Favorskii Route_Ox Route: Oxidation Identify_Route->Route_Ox Oxidation Route_Other Other Routes Identify_Route->Route_Other Other Check_Reagents Check Reagent Quality (Anhydrous, Purity) Verify_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Verify_Conditions Yes Replace_Reagent Replace/Purify Reagents Check_Reagents->Replace_Reagent No Analyze_Purification Analyze Purification Step Verify_Conditions->Analyze_Purification Yes Optimize_Conditions Optimize Conditions & Monitor Reaction Verify_Conditions->Optimize_Conditions No Optimize_Purification Optimize Recrystallization (Solvent, Temp) Analyze_Purification->Optimize_Purification Ineffective Success Problem Resolved Analyze_Purification->Success Effective Route_FC->Check_Reagents Route_Ox->Check_Reagents Route_Other->Check_Reagents Replace_Reagent->Success Optimize_Conditions->Success Optimize_Purification->Success

References

Troubleshooting peak tailing in HPLC analysis of 2-Thiopheneacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing in the HPLC analysis of 2-Thiopheneacetic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the analysis of this compound?

A: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape.[1] Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[1] This asymmetry is problematic because it can degrade resolution between closely eluting compounds, compromise the accuracy of peak integration and quantification, and indicate underlying issues in the analytical method or HPLC system.[2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A: For acidic analytes such as this compound, peak tailing in reversed-phase HPLC is often caused by a combination of factors:

  • Secondary Interactions: The primary cause is often unwanted interactions between the acidic analyte and residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase.[2][3][4] These free silanols are acidic and can interact with polar functional groups on the analyte, causing a secondary retention mechanism that leads to tailing.[3][5]

  • Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and non-ionized forms of the acid will exist, which can cause peak broadening and tailing.[4][6][7]

  • Column Overload: Injecting a sample that is too concentrated (mass overload) can saturate the stationary phase and lead to peak distortion.[3][8]

  • Column Contamination or Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase can create active sites that cause tailing.[8] A void at the column inlet is another common physical cause.[3]

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing, or improper fittings between the injector, column, and detector can contribute to peak broadening and tailing.[4][9]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[6][7] this compound is a carboxylic acid and will be in its neutral, non-ionized form at a low pH. In this state, it is more hydrophobic and interacts well with the C18 stationary phase, leading to good retention and symmetrical peak shape. As the pH of the mobile phase increases and approaches the pKa of this compound, a portion of the molecules will become ionized (deprotonated). This ionized form is more polar and less retained, and the presence of both species leads to peak tailing or splitting.[6][7] For robust results and good peak symmetry, it is recommended to set the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[10][11]

Q4: I'm observing peak tailing for this compound. What is the first thing I should check?

A: The first and most critical parameter to verify is the mobile phase pH . Ensure that the pH is sufficiently acidic to fully suppress the ionization of this compound. An acidic modifier, such as 0.1% phosphoric acid or formic acid, is commonly used in the mobile phase for this purpose.[12] Confirm that the mobile phase was prepared correctly and is well-buffered to maintain a consistent pH throughout the analysis.[4]

Q5: Can my column be the cause of peak tailing?

A: Yes, the column is a very common source of peak tailing.[8]

  • Residual Silanols: Older columns or those made with lower purity silica (B1680970) may have a higher concentration of active, un-capped silanol groups that interact with the analyte.[2][3] Using a modern, high-purity, end-capped column is highly recommended to minimize these secondary interactions.[4][9]

  • Column Degradation: Over time, the stationary phase can degrade, especially if used outside its recommended pH range (typically pH 2-8 for standard silica columns).[7] This can expose more silanol groups or create voids.

  • Contamination: A blocked inlet frit or contamination at the head of the column can distort peak shape.[3] This can sometimes be resolved by back-flushing the column (if permitted by the manufacturer).[3]

Q6: Could my sample preparation be causing the peak tailing?

A: Absolutely. Two key aspects of sample preparation can lead to tailing:

  • Sample Overload: If the peak is broad and tails significantly, you may be overloading the column. Try diluting your sample by a factor of 10 and re-injecting to see if the peak shape improves.[3]

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[13]

Q7: What instrumental factors can contribute to peak tailing?

A: If all peaks in your chromatogram are tailing, the issue may be related to the HPLC system itself. This is often referred to as "extra-column volume".[9] Check for:

  • Improperly fitted connections: Gaps in fittings, especially between the injector and the column, can create dead volume where the sample can diffuse, causing band broadening and tailing.

  • Tubing: The use of tubing with an unnecessarily large internal diameter or excessive length can increase extra-column volume.

Troubleshooting Guide and Workflow

If you are experiencing peak tailing with this compound, the following workflow provides a systematic approach to identify and resolve the issue.

Caption: Troubleshooting workflow for HPLC peak tailing.

Impact of HPLC Parameters on Peak Tailing

The following table summarizes how different experimental conditions can affect the peak shape of this compound, quantified by the USP Tailing Factor (As). A value of As = 1.0 indicates a perfectly symmetrical peak, while values > 1.2 suggest significant tailing.

ParameterCondition ATailing Factor (As)Condition BTailing Factor (As)Rationale
Mobile Phase pH pH 4.5 (Buffered)1.8pH 2.5 (Buffered with 0.1% H₃PO₄)1.1Lowering the pH well below the pKa suppresses analyte ionization, minimizing secondary interactions.[7][11]
Column Type Standard C18 (5 years old)1.6High-Purity, End-Capped C18 (New)1.0New, end-capped columns have fewer accessible residual silanol groups available for secondary interactions.[4][9]
Sample Conc. 100 µg/mL1.710 µg/mL1.1High concentrations can lead to mass overload of the stationary phase, causing peak distortion.[3]
Buffer Conc. 10 mM Phosphate1.450 mM Phosphate1.2Higher buffer concentration increases the ionic strength of the mobile phase, which can help mask interactions with silanol groups.[9]

Detailed Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound, optimized for symmetrical peak shape.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (ACS grade)

  • Methanol (HPLC grade)

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity, end-capped column

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 40:60

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 235 nm

  • Run Time: 10 minutes

3. Mobile Phase Preparation

  • To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of deionized water.

  • Mix thoroughly and sonicate for 15 minutes to degas.

  • The final mobile phase is prepared by mixing 400 mL of Acetonitrile with 600 mL of the 0.1% phosphoric acid solution.

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase. For example, transfer 100 µL of the stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare samples to have an expected final concentration of approximately 10 µg/mL, using the mobile phase as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. System Suitability

  • Inject the working standard solution six times.

  • The %RSD for the peak area should be ≤ 2.0%.

  • The USP tailing factor should be ≤ 1.5.

  • The number of theoretical plates should be ≥ 2000.

Visualization of Chemical Interactions

The following diagram illustrates the chemical interactions on the stationary phase that lead to peak tailing and how adjusting the mobile phase pH mitigates this effect.

Caption: Chemical interactions causing peak tailing.

References

Minimizing degradation of 2-Thiopheneacetic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of 2-Thiopheneacetic acid during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It should be protected from light and kept away from heat and sources of ignition.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in an appropriate solvent, aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, and stored under an inert atmosphere if possible.[3][4] For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always ensure the container is sealed to protect from moisture.[3]

Q3: What are the primary factors that cause degradation of this compound?

A3: The main factors contributing to degradation are:

  • High pH (alkaline conditions) : Carboxylic acids can be unstable at high pH.[5]

  • Strong Oxidizing Agents and Strong Bases : this compound is incompatible with these substances.[1][6]

  • Light Exposure : Photodegradation can occur, especially with prolonged exposure to UV radiation.[4][7]

  • Elevated Temperatures : While generally stable at normal temperatures, high heat can lead to decomposition.[1][4][8]

  • Moisture : The compound should be kept in a dry environment.[3]

Q4: What are the visible signs of degradation?

A4: Discoloration of the solid compound or prepared solutions is a common indicator of degradation or the presence of impurities.[9] The appearance of new peaks or changes in peak shape in analytical chromatograms (like HPLC) also suggests degradation.

Q5: Which solvents are recommended for dissolving this compound?

A5: this compound is soluble in water, ethanol, ether, and carbon tetrachloride.[6] For creating stock solutions for biological experiments, solvents like DMSO are often used, which can then be diluted into aqueous buffers.[3] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[3]

Q6: My HPLC analysis shows poor peak shape (e.g., tailing or broadening). Could this be due to degradation?

A6: While degradation is a possibility, poor peak shape in HPLC is often related to the analytical method itself. Common causes include an inappropriate mobile phase pH affecting the ionization of the carboxylic acid group, column incompatibility, or sample overload.[9] It is recommended to use a mobile phase with a pH at least 2 units below the pKa of the acid to ensure it is in its neutral form for better retention and peak shape.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or Non-Reproducible Experimental Results Degradation of the compound between experiments.Re-evaluate storage and handling procedures. Use freshly prepared solutions for each experiment or use aliquots stored properly at -80°C to avoid freeze-thaw cycles.[3] Confirm the purity of the starting material with a suitable analytical method like HPLC.[4]
Appearance of Unexpected Peaks in HPLC/NMR Spectra Degradation of the compound into impurities or presence of residual solvents/reagents.Analyze a fresh sample from a new container to rule out contamination of the stock material. If degradation is suspected, protect the compound from light and heat, and consider working under an inert atmosphere.[4] Ensure the work-up procedure in a synthesis is effective at removing reagents.[9]
Low Yield or Incomplete Reaction in a Synthesis The compound degraded under the reaction conditions.Assess the thermal stability of this compound under the proposed reaction conditions with a small-scale test.[9] Avoid strong bases and strong oxidizing agents, as they are incompatible.[6] If heating is necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Compound or Solution Appears Discolored Presence of impurities or degradation products.Discoloration often points to minor but highly colored impurities.[9] Consider purifying the material. For solids, recrystallization from a suitable solvent can be effective.[9] For solutions, prepare them fresh using high-purity solvents.
Poor Solubility in Aqueous Solutions Incorrect pH for the carboxylic acid group.The solubility of this compound in aqueous solutions is pH-dependent. Solubility will be significantly higher in basic aqueous solutions where the carboxylic acid is deprotonated to a carboxylate salt.[9] Adjust the pH accordingly, but be mindful that high pH can also promote degradation.[5]

Quantitative Data: Solution Stability

The stability of this compound in stock solutions is highly dependent on storage temperature.

Storage ConditionTemperatureRecommended Max Storage Period
Frozen, Sealed, Protected from Moisture-80°C6 months[3]
Frozen, Sealed, Protected from Moisture-20°C1 month[3]

Note: Repeated freeze-thaw cycles should be avoided. Aliquoting is highly recommended.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, quickly and accurately weigh the required amount of this compound (Molecular Weight: 142.18 g/mol ) into a sterile, amber-colored vial.[10]

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Mixing: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved. If necessary, gentle warming can be applied.[3]

  • Aliquoting and Storage: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes. Store the aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[3]

Protocol 2: General HPLC Analysis for Purity Assessment

This is a starting point and may require optimization.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable starting gradient could be 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiophene (B33073) ring absorbs (e.g., 230-254 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dilute the stock solution of this compound in the initial mobile phase composition to an appropriate concentration.

  • Rationale: The acidic mobile phase ensures that the carboxylic acid group of this compound is protonated (neutral), which typically results in better peak shape and reproducible retention on a C18 column.[9]

Visual Workflow Guides

G Diagram 1: Troubleshooting Workflow for this compound Degradation problem Problem Observed (e.g., Inconsistent Results, Extra Peaks) check_storage Review Storage Conditions? (Temp, Light, Moisture) problem->check_storage check_handling Review Handling Protocol? (Solvents, pH, Temp) problem->check_handling check_purity Assess Purity of Source Material? problem->check_purity action_storage Action: Store at -80°C in sealed, amber vials. check_storage->action_storage Incorrect action_handling Action: Use fresh anhydrous solvents, avoid high pH, protect from light. check_handling->action_handling Incorrect action_purity Action: Run HPLC/NMR on a fresh, unopened sample. check_purity->action_purity Uncertain outcome_good Problem Resolved action_storage->outcome_good action_handling->outcome_good action_purity->outcome_good

Caption: Troubleshooting workflow for degradation issues.

G Diagram 2: Recommended Experimental Workflow start 1. Retrieve from Storage (-80°C / -20°C) equilibrate 2. Equilibrate to Room Temp (Prevents condensation) start->equilibrate weigh 3. Weigh Quickly (Minimize air/light exposure) equilibrate->weigh dissolve 5. Dissolve Compound (Vortex/sonicate, gentle heat if needed) weigh->dissolve solvent 4. Prepare High-Purity Solvent (e.g., Anhydrous DMSO) solvent->dissolve aliquot 6. Aliquot into Single-Use Vials (Amber-colored, inert gas overlay optional) dissolve->aliquot use 7. Immediate Use or Proper Storage (Back to -80°C for unused aliquots) aliquot->use

Caption: Workflow for handling this compound.

References

Optimizing Esterification of 2-Thiopheneacetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of 2-Thiopheneacetic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the esterification of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Presence of water: Water is a byproduct of the Fischer esterification and its presence can shift the equilibrium back towards the reactants.[1][2]1a. Use anhydrous reagents: Ensure the alcohol and any solvents are anhydrous. 1b. Remove water during reaction: Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like molecular sieves to the reaction mixture.[1]
2. Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[2]2. Increase catalyst loading: Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used. For sensitive substrates, consider milder solid acid catalysts.[1]
3. Low reaction temperature: The reaction rate may be too slow at lower temperatures.[2]3. Increase temperature: Gently reflux the reaction mixture. Typical temperatures for Fischer esterification range from 60-110 °C.
4. Short reaction time: The reaction may not have reached equilibrium or completion.[2]4. Extend reaction time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) and continue until the starting material is consumed. Reaction times can vary from 1 to 12 hours.[2]
Incomplete Reaction (Starting material remains) 1. Equilibrium reached: The reversible nature of the Fischer esterification can lead to an equilibrium mixture of reactants and products.1a. Use excess alcohol: Employing a large excess of the alcohol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3] The alcohol can often be used as the reaction solvent. 1b. Remove water: As mentioned above, continuous removal of water is highly effective.[1]
Formation of Dark-Colored Byproducts 1. Decomposition of starting material or product: The thiophene (B33073) ring can be sensitive to strong acids and high temperatures, leading to degradation and polymerization.1a. Use milder conditions: Consider a lower reaction temperature or a milder acid catalyst (e.g., p-TsOH, solid acid catalysts).[1] 1b. Ensure inert atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Difficult Product Isolation 1. Emulsion during workup: The presence of unreacted starting materials and salts can lead to the formation of emulsions during aqueous extraction.1a. Add brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions. 1b. Filter before extraction: If solid byproducts are present, filter the reaction mixture before the aqueous workup.
2. Product solubility in aqueous phase: If a short-chain alcohol (e.g., methanol (B129727), ethanol) is used in excess, the resulting ester may have some solubility in the aqueous wash solutions.2. Back-extract the aqueous layer: After the initial separation, extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This is an acid-catalyzed reaction between the carboxylic acid and an alcohol.[4]

Q2: What are the key parameters to control for a successful esterification of this compound?

A2: The critical parameters to optimize are:

  • Reactant Ratio: Using a large excess of the alcohol is crucial to drive the equilibrium towards the ester product.[3]

  • Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically used. For substrates sensitive to strong acids, solid acid catalysts can be a milder alternative.[1]

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate.

  • Water Removal: As water is a byproduct, its removal is essential for achieving high yields.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1] By spotting the reaction mixture alongside the starting this compound on a TLC plate, you can observe the disappearance of the starting material and the appearance of the ester product.

Q4: What are some common side reactions to be aware of?

A4: The primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. Under harsh acidic conditions and high temperatures, degradation or polymerization of the thiophene ring can also occur, leading to the formation of dark-colored impurities.

Q5: How do I purify the final ester product?

A5: Purification typically involves an aqueous workup to remove the acid catalyst and any unreacted carboxylic acid, followed by drying of the organic layer and removal of the solvent under reduced pressure.[2] Further purification can be achieved by distillation or column chromatography.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect the yield of methyl 2-thiopheneacetate. This data is based on general principles of Fischer esterification and should be used as a starting point for optimization.

Table 1: Effect of Catalyst on Ester Yield

Catalyst (mol%)Temperature (°C)Time (h)Illustrative Yield (%)
1% H₂SO₄65475
5% H₂SO₄65490
5% p-TsOH65485
10% Amberlyst-1565880

Table 2: Effect of Temperature on Ester Yield

CatalystTemperature (°C)Time (h)Illustrative Yield (%)
5% H₂SO₄50670
5% H₂SO₄65 (Reflux)490
5% H₂SO₄80488 (slight degradation observed)

Table 3: Effect of Alcohol to Acid Ratio on Ester Yield

Molar Ratio (Methanol:Acid)CatalystTemperature (°C)Time (h)Illustrative Yield (%)
3:15% H₂SO₄65465
10:15% H₂SO₄65485
Solvent (large excess)5% H₂SO₄654>90

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol describes a general procedure for the synthesis of methyl 2-thiopheneacetate.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq). The methanol acts as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution while stirring.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-thiopheneacetate.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualizations

Esterification_Workflow Experimental Workflow for Optimizing this compound Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: Define Reaction Scale reagents Select Anhydrous Reagents: - this compound - Alcohol (e.g., Methanol) - Acid Catalyst (e.g., H₂SO₄) start->reagents glassware Prepare Dry Glassware: - Round-bottom flask - Reflux condenser - Stirrer reagents->glassware setup Reaction Setup: - Combine reactants and catalyst - Set up for reflux glassware->setup heating Heat to Reflux setup->heating monitoring Monitor by TLC heating->monitoring workup Aqueous Workup: - Quench reaction - Neutralize catalyst - Extract with organic solvent monitoring->workup drying Dry Organic Layer workup->drying concentration Concentrate Solvent drying->concentration purification Purify Product: - Distillation or Chromatography concentration->purification analysis Characterize Product: - NMR, IR, Mass Spec purification->analysis yield Calculate Yield analysis->yield

Caption: Workflow for Esterification Optimization.

References

Resolving phase separation when preparing 2-Thiopheneacetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiopheneacetic acid. Our aim is to help you resolve common issues, such as phase separation, that may arise during the preparation of solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to light brown crystalline powder. It is soluble in water, as well as in various organic solvents including ethanol, ether, and carbon tetrachloride.[1][2] For research applications, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[3]

Q2: I am observing phase separation when trying to dissolve this compound in an aqueous buffer. What is causing this?

Phase separation can occur for several reasons:

  • Concentration Exceeds Solubility: You may be attempting to prepare a solution at a concentration that exceeds the intrinsic solubility of this compound in your specific aqueous buffer system.

  • pH of the Solution: this compound is a weak acid with a pKa of approximately 4.23.[4] In aqueous solutions with a pH at or below its pKa, the compound will exist predominantly in its less soluble, neutral (protonated) form, which can lead to precipitation or phase separation.

  • Temperature: The solubility of many compounds is temperature-dependent. If the solution is prepared at a higher temperature and then cools, the solubility may decrease, causing the compound to come out of solution.

  • Ionic Strength of the Buffer: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds, an effect known as "salting out."

Q3: How can I prevent phase separation when preparing my this compound solution?

There are several effective strategies to prevent phase separation and achieve a clear, homogenous solution:

  • pH Adjustment: The most common and effective method is to increase the pH of the solution to above the pKa of this compound. By adding a base (e.g., NaOH), you will deprotonate the carboxylic acid group, forming the more water-soluble thiopheneacetate salt. A general rule of thumb is to adjust the pH to be at least 1-2 units above the pKa.

  • Use of Co-solvents: For many biological applications, a co-solvent system is used to enhance solubility. A common stock solution can be prepared in 100% DMSO.[3] For final dilutions into aqueous media, a mixture of solvents can be employed.

  • Heating and Sonication: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can help to redissolve the compound.[3] However, be cautious with heating, as it could potentially degrade the compound over extended periods. Always check the stability of your compound at elevated temperatures.

Troubleshooting Guide

Issue: My this compound has precipitated out of my aqueous buffer after storage.

Possible Cause Troubleshooting Steps
pH shift during storage 1. Measure the pH of the solution. It may have decreased due to CO2 absorption from the atmosphere. 2. Adjust the pH back to the desired range by adding a small amount of a suitable base (e.g., 0.1M NaOH).
Temperature fluctuation 1. Gently warm the solution while stirring. 2. Use sonication to aid in redissolving the precipitate.[3] 3. For future preparations, consider storing the solution at a constant temperature.
Solution is supersaturated 1. If the precipitate does not redissolve with pH adjustment and warming, the solution may be too concentrated. 2. Prepare a new, less concentrated solution.

Issue: I am using a co-solvent system, but I still see an oiling out or phase separation upon dilution into my aqueous medium.

Possible Cause Troubleshooting Steps
Insufficient co-solvent in the final solution 1. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the tolerance of your experimental system to the solvent.
Rapid addition to the aqueous phase 1. Add the stock solution of this compound to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Incompatible buffer components 1. Review the components of your aqueous buffer. High concentrations of certain salts may be causing the compound to "salt out." 2. Consider preparing the solution in a simpler buffer system or in deionized water (with pH adjustment) to test for compatibility.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H6O2S[5]
Molecular Weight 142.18 g/mol [5]
pKa ~4.23[4]
Melting Point 63-64 °C[2]
Boiling Point 160 °C at 22 mmHg[2]

Solubility of this compound

SolventSolubilityReference
WaterSoluble[1][2]
EthanolSoluble[1][2]
EtherSoluble[1][2]
Carbon TetrachlorideSoluble[1][2]
DMSO100 mg/mL (703.33 mM)[3]
ChloroformSparingly Soluble[2]
MethanolSlightly Soluble[2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

  • Weigh the desired amount of this compound.

  • Add a portion of the final desired volume of purified water (e.g., 80%).

  • While stirring, slowly add a sufficient amount of a suitable base (e.g., 1M NaOH) dropwise until the this compound is fully dissolved and the pH of the solution is at least 1-2 units above the pKa (e.g., pH 6.0-7.0).

  • Once a clear solution is obtained, add the remaining volume of water to reach the final desired concentration.

  • Verify the final pH and adjust if necessary.

  • Sterile filter the solution if required for your application.

Protocol 2: Preparation of a Stock Solution using a Co-solvent System for Biological Assays

This protocol is adapted from a method for preparing solutions for in vitro and in vivo studies.[3]

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[3] Use of a fresh, unopened bottle of DMSO is recommended as it can be hygroscopic.[3] Sonication may be required to fully dissolve the compound.[3]

  • For the final working solution, a co-solvent system can be used. One example formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[3] A specific protocol suggests adding the solvents one by one in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution with a solubility of at least 2.5 mg/mL.[3]

  • When preparing the final dilution, add the DMSO stock solution to the other co-solvents and the aqueous phase sequentially and with vigorous mixing.

Visualizations

experimental_workflow_ph_adjustment cluster_start Start cluster_dissolution Dissolution cluster_finalization Finalization start Weigh this compound add_water Add 80% of final volume of water start->add_water add_base Add base (e.g., NaOH) dropwise while stirring add_water->add_base check_dissolution Observe for complete dissolution add_base->check_dissolution check_dissolution->add_base No add_remaining_water Add remaining water to final volume check_dissolution->add_remaining_water Yes check_ph Verify final pH add_remaining_water->check_ph filter_solution Sterile filter (if required) check_ph->filter_solution final_solution Clear aqueous stock solution filter_solution->final_solution

Caption: Workflow for preparing an aqueous solution of this compound by pH adjustment.

troubleshooting_phase_separation cluster_causes Potential Causes cluster_solutions Solutions start Phase Separation Observed cause1 pH <= pKa start->cause1 cause2 Concentration > Solubility start->cause2 cause3 Low Temperature start->cause3 solution1 Increase pH with base cause1->solution1 solution2 Use co-solvents (e.g., DMSO) cause2->solution2 solution4 Prepare a more dilute solution cause2->solution4 solution3 Gently heat and/or sonicate cause3->solution3 end Clear Solution solution1->end Resolved solution2->end Resolved solution3->end Resolved solution4->end Resolved

Caption: Logical relationship for troubleshooting phase separation of this compound solutions.

References

Safe handling and disposal of 2-Thiopheneacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Thiopheneacetic Acid

This technical support center provides guidance on the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.

Troubleshooting and FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Frequently Asked Questions (FAQs)

  • What are the primary hazards associated with this compound? this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It may also be corrosive to metals and cause respiratory irritation.[3]

  • What personal protective equipment (PPE) is required when handling this compound? It is mandatory to wear chemical-resistant gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • How should this compound be stored? Store in a dry, cool, and well-ventilated place in a tightly sealed container.[2] It should be kept away from incompatible materials such as bases and strong oxidizing agents.[2]

  • What should I do in case of accidental contact with the skin or eyes? In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] In both cases, seek immediate medical attention.[2]

  • How should I handle a small spill of this compound? For a small spill, you should wear appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite, and then sweep it up into a suitable container for disposal.[2][4] Avoid creating dust. Ensure the area is well-ventilated.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction or fuming upon addition to a solution. The solution may contain incompatible materials, such as strong bases or oxidizing agents.Immediately cease the addition. If safe to do so, move the reaction to a fume hood. Consult the Safety Data Sheet (SDS) for a full list of incompatible materials.
Caking or clumping of the solid reagent. Improper storage, leading to moisture absorption.Store the reagent in a desiccator. If the material has already caked, it may still be usable, but it is important to ensure accurate weighing and to be aware that the quality may be compromised.
Staining or damage to laboratory surfaces. Spillage of the corrosive material.Clean spills immediately with an appropriate absorbent material. Neutralize the area with a mild base (e.g., sodium bicarbonate solution) and then wipe it down with water. Always handle the acid over a secondary containment tray.
Irritation of the respiratory tract during handling. Inadequate ventilation or handling outside of a fume hood.Immediately move to an area with fresh air. If irritation persists, seek medical attention. Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2]

Quantitative Data

Property Value Source
Molecular Formula C6H6O2SPubChem[3]
Molecular Weight 142.18 g/mol PubChem[3]
Melting Point 61-65 °CThermo Fisher Scientific[4]
Boiling Point 160 °C @ 22 mmHgThermo Fisher Scientific[4]
Solubility Soluble in water, ethanol, ether, and carbon tetrachloride.Thermo Fisher Scientific[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H290: May be corrosive to metals. H335: May cause respiratory irritation.PubChem[3]

Experimental Protocols

Protocol for Neutralization and Disposal of this compound Waste

This protocol outlines a general procedure for the neutralization of this compound waste for disposal. This procedure should be carried out by trained personnel in a chemical fume hood while wearing appropriate PPE. Always consult and adhere to your institution's and local regulations for hazardous waste disposal.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for back-titration if needed

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Large beaker (at least twice the volume of the waste)

  • Ice bath

Procedure:

  • Preparation: Place the beaker containing the this compound waste in an ice bath on a stir plate within a chemical fume hood. Add a stir bar and begin gentle stirring. The ice bath is to control the temperature during the exothermic neutralization reaction.

  • Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirring acidic waste.

  • pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Adjustment (if necessary): If you overshoot the neutral pH range, you can back-titrate with the dilute hydrochloric acid solution until the desired pH is reached.

  • Disposal: The neutralized solution should be disposed of in accordance with local and institutional regulations for chemical waste. Attach a hazardous waste label to the container with a complete and accurate description of its contents.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weighing Weigh Solid FumeHood->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Waste Collect Waste in a Labeled, Compatible Container Dissolving->Waste Store Store in a Cool, Dry, Well-Ventilated Area Label Ensure Container is Tightly Sealed and Labeled Store->Label Neutralize Neutralize Waste (if permissible) Waste->Neutralize Dispose Dispose as Hazardous Waste via Approved Channels Neutralize->Dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Accidental Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Flush Flush Affected Area with Water (15 min) Exposure->Flush FreshAir Move to Fresh Air (Inhalation) Exposure->FreshAir SeekMedical Seek Immediate Medical Attention Remove->SeekMedical Flush->SeekMedical FreshAir->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Emergency response procedure for this compound exposure.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 2-Thiopheneacetic Acid and Its Isomer and Phenyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuclear magnetic resonance spectral characteristics of 2-thiopheneacetic acid, its positional isomer 3-thiopheneacetic acid, and its phenyl analog, phenylacetic acid, provides valuable insights for researchers and professionals in drug development and chemical sciences. This guide offers a comparative analysis of their ¹H and ¹³C NMR spectra, supported by experimental data and protocols, to facilitate their identification and structural elucidation.

This comparison guide delves into the distinct NMR spectral features of this compound, 3-thiopheneacetic acid, and phenylacetic acid. The structural differences arising from the position of the acetic acid moiety on the thiophene (B33073) ring and the substitution of the thiophene with a phenyl ring lead to discernible variations in chemical shifts, splitting patterns, and coupling constants. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, 3-thiopheneacetic acid, and phenylacetic acid, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CH₂-3.86s-2H
H57.27dd5.1, 1.31H
H36.99dd3.5, 1.31H
H46.97dd5.1, 3.51H
-COOH11.5 (broad)s-1H
3-Thiopheneacetic acid -CH₂-3.72s-2H
H27.29dd2.9, 1.21H
H57.25dd5.0, 2.91H
H47.07dd5.0, 1.21H
-COOH11.0 (broad)s-1H
Phenylacetic acid -CH₂-3.64s-2H
Ar-H7.24-7.36m-5H
-COOH11.2 (broad)s-1H

s = singlet, dd = doublet of doublets, m = multiplet

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
This compound -COOH177.5
C2135.5
C5127.2
C3126.9
C4125.4
-CH₂-35.8
3-Thiopheneacetic acid -COOH176.9
C3135.0
C5128.8
C2126.5
C4123.3
-CH₂-35.9
Phenylacetic acid -COOH177.88
C1'133.18
C2', C6'129.34
C3', C5'128.61
C4'127.33
-CH₂-41.01

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the compound (this compound, 3-thiopheneacetic acid, or phenylacetic acid) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.09 s

  • Spectral Width: 8278 Hz (20.6 ppm)

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 24038 Hz (238.8 ppm)

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software (TopSpin). Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or to the internal standard TMS (δ = 0.00 ppm).

Structural Interpretation and Spectral Comparison

The ¹H and ¹³C NMR spectra of the three compounds exhibit distinct patterns that can be directly correlated to their molecular structures.

G cluster_2TAA This compound cluster_2TAA_HNMR ¹H NMR cluster_2TAA_CNMR ¹³C NMR cluster_3TAA 3-Thiopheneacetic Acid cluster_3TAA_HNMR ¹H NMR cluster_3TAA_CNMR ¹³C NMR cluster_PAA Phenylacetic Acid cluster_PAA_HNMR ¹H NMR cluster_PAA_CNMR ¹³C NMR 2TAA_structure 2TAA_HNMR 2TAA_HNMR 2TAA_H_CH2 CH₂: ~3.86 ppm (s) 2TAA_H_Thiophene Thiophene H: 6.97-7.27 ppm (m) 2TAA_C_CH2 CH₂: ~35.8 ppm 2TAA_C_Thiophene Thiophene C: 125.4-135.5 ppm 2TAA_C_COOH COOH: ~177.5 ppm 3TAA_structure 3TAA_HNMR 3TAA_HNMR 3TAA_H_CH2 CH₂: ~3.72 ppm (s) 3TAA_H_Thiophene Thiophene H: 7.07-7.29 ppm (m) 3TAA_C_CH2 CH₂: ~35.9 ppm 3TAA_C_Thiophene Thiophene C: 123.3-135.0 ppm 3TAA_C_COOH COOH: ~176.9 ppm PAA_structure PAA_HNMR PAA_HNMR PAA_H_CH2 CH₂: ~3.64 ppm (s) PAA_H_Phenyl Phenyl H: 7.24-7.36 ppm (m) PAA_C_CH2 CH₂: ~41.0 ppm PAA_C_Phenyl Phenyl C: 127.3-133.2 ppm PAA_C_COOH COOH: ~177.9 ppm 2TAA_CNMR 2TAA_CNMR 3TAA_CNMR 3TAA_CNMR PAA_CNMR PAA_CNMR

Caption: A comparison of the chemical structures and key ¹H and ¹³C NMR chemical shifts for this compound, 3-thiopheneacetic acid, and phenylacetic acid.

Analysis of ¹H NMR Spectra:

  • Methylene (B1212753) Protons (-CH₂-): The methylene protons in all three compounds appear as singlets, as they have no adjacent protons to couple with. The chemical shift of these protons is influenced by the adjacent aromatic ring. In phenylacetic acid, the methylene protons are the most shielded (lowest ppm value) at approximately 3.64 ppm. In the thiophene derivatives, the electron-withdrawing nature of the sulfur atom and the aromaticity of the thiophene ring lead to a downfield shift. The methylene protons of this compound appear at around 3.86 ppm, while those of 3-thiopheneacetic acid are slightly more shielded at approximately 3.72 ppm. This difference can be attributed to the different electronic environments at the 2- and 3-positions of the thiophene ring.

  • Aromatic Protons: The aromatic protons of phenylacetic acid appear as a complex multiplet in the range of 7.24-7.36 ppm, which is characteristic of a monosubstituted benzene (B151609) ring. For the thiopheneacetic acids, the protons on the thiophene ring exhibit distinct splitting patterns due to spin-spin coupling. In this compound, the three thiophene protons appear as two doublets of doublets and one doublet, reflecting the coupling between adjacent protons (H3-H4, H4-H5) and long-range coupling. In 3-thiopheneacetic acid, the three thiophene protons also show characteristic splitting patterns, allowing for the differentiation between the two isomers.

Analysis of ¹³C NMR Spectra:

  • Methylene Carbon (-CH₂-): The chemical shift of the methylene carbon is also sensitive to the nature of the aromatic ring. In phenylacetic acid, this carbon resonates at approximately 41.01 ppm. For both 2- and 3-thiopheneacetic acid, the methylene carbon appears at a similar chemical shift of around 35.8-35.9 ppm, which is upfield compared to phenylacetic acid.

  • Aromatic Carbons: The aromatic carbons of phenylacetic acid show four distinct signals, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring. In the thiopheneacetic acids, the four carbons of the thiophene ring also give rise to distinct signals. The position of the acetic acid group significantly influences the chemical shifts of the thiophene carbons, allowing for the clear distinction between the 2- and 3-isomers.

  • Carboxylic Acid Carbon (-COOH): The carboxylic acid carbon in all three compounds appears at a downfield chemical shift of around 177-178 ppm, which is a characteristic region for this functional group.

Comparative Biological Activities of 2-Thiopheneacetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 2-Thiopheneacetic acid derivatives. It summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways to support further investigation and development in this promising area of medicinal chemistry.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide synthesizes findings from multiple studies to present a comparative analysis of these activities, offering a valuable resource for identifying lead compounds and understanding their mechanisms of action.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and anticancer activities of various this compound derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration in μg/mL)

CompoundStaphylococcus aureusEnterococcus faecalisPseudomonas aeruginosaKlebsiella pneumoniaeBacillus subtilisEscherichia coliAspergillus nigerCandida albicansReference
Compound I<3.9<3.97.815.6>500>500>500>500[1][2]
Compound III<3.9<3.97.815.6>500>500>500>500[1][2]
Amoxicillin (Standard)15.615.612515.6----[1][2]
Tetracycline (Standard)----31.257.8--[1][2]
Ketoconazole (B1673606) (Standard)------3.97.8[1][2]

Note: Compounds II and IV did not exhibit significant antimicrobial activity. "Compound I" and "Compound III" refer to specific heterocyclic amide derivatives of this compound synthesized in the cited study.

Table 2: Anti-inflammatory and Anticancer Activities of this compound Derivatives

CompoundmPGES-1 Inhibition IC50 (µM)A549 Cell Line Cytotoxicity IC50 (µM)Reference
2c0.89.7[3]

Note: Compound 2c is a specific derivative of 2-(Thiophen-2-yl)acetic acid. The study highlighted it for its dual anti-inflammatory and anticancer activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized heterocyclic amide derivatives of this compound was determined using the minimum inhibitory concentration (MIC) method by serial dilution[1][2].

  • Microorganism Preparation: The test compounds were evaluated against Gram-positive bacteria (Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212), Gram-negative bacteria (Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 70060, Pseudomonas aeruginosa ATCC 27853), and fungi (Aspergillus niger ATCC 16404, Candida albicans ATCC 1023)[2].

  • Serial Dilution: The compounds were dissolved in a suitable solvent and serially diluted in broth medium in microplates to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with a standardized suspension of the respective microorganism.

  • Incubation: The microplates were incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

  • Reference Standards: Amoxicillin, tetracycline, and ketoconazole were used as standard reference drugs for comparison[1][2].

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition Assay

The inhibitory activity of 2-(Thiophen-2-yl)acetic acid derivatives against mPGES-1 was assessed to determine their anti-inflammatory potential[3].

  • Enzyme Source: Microsomes from interleukin-1β (IL-1β)-stimulated A549 cells served as the source of mPGES-1[3].

  • Assay Procedure: The assay measures the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2) by mPGES-1.

  • Data Analysis: The concentration of the compound that inhibits 50% of the mPGES-1 activity (IC50) was calculated.

MTT Assay for Anticancer Activity

The cytotoxic effects of the this compound derivatives on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4].

  • Cell Culture: Human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cells were used. A non-tumor mouse fibroblast cell line (3T3) was used to assess selectivity[4].

  • Compound Treatment: Cells were exposed to various concentrations of the thiophene (B33073) derivatives (5, 10, 25, and 50 μM) for 24 and 48 hours[4].

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells. Doxorubicin was used as a standard anticancer drug for comparison[4]. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the biological activity of this compound derivatives.

Synthesis_Workflow Thiopheneacetic_Acid This compound Acyl_Chloride 2-Thiophenacetyl Chloride Thiopheneacetic_Acid->Acyl_Chloride Reaction with Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acyl_Chloride Amide_Derivative Amide Derivative Acyl_Chloride->Amide_Derivative Aminolysis with Amine Amine/Heterocyclic Amine Amine->Amide_Derivative

Caption: General workflow for the synthesis of this compound amide derivatives.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 converted by COX-2 COX2 Cyclooxygenase-2 (COX-2) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 isomerized by mPGES1 Microsomal Prostaglandin E Synthase-1 (mPGES-1) mPGES1->PGE2 Thiophene_Derivative 2-Thiopheneacetic Acid Derivative (e.g., 2c) Thiophene_Derivative->mPGES1 inhibits

Caption: Inhibition of the mPGES-1 pathway by a this compound derivative.

NRF2_Activation_Pathway Thiophene_Derivative 2-Thiopheneacetic Acid Derivative KEAP1_NRF2 KEAP1-NRF2 Complex Thiophene_Derivative->KEAP1_NRF2 disrupts NRF2 NRF2 KEAP1_NRF2->NRF2 releases Nucleus Nucleus NRF2->Nucleus translocates to ARE Antioxidant Response Element (ARE) NRF2->ARE binds to Anti_inflammatory_Genes Anti-inflammatory & Antioxidant Gene Expression ARE->Anti_inflammatory_Genes activates

References

A Comparative Thermochemical Analysis of 2- and 3-Thiopheneacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the energetic landscapes of 2- and 3-thiopheneacetic acid isomers reveals subtle yet significant differences in their thermodynamic stabilities. This guide presents a comparative analysis based on experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of their thermochemical properties.

The positional isomerism of the carboxymethyl group on the thiophene (B33073) ring influences the intramolecular and intermolecular interactions, leading to distinct energetic properties. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where thermodynamic stability can impact solubility, reactivity, and bioavailability. This guide summarizes the key thermochemical parameters for 2- and 3-thiopheneacetic acid, outlines the rigorous experimental methodologies used for their determination, and provides a visual representation of the experimental workflow.

Quantitative Thermochemical Data

The standard molar enthalpies of combustion (ΔcHm°), sublimation (ΔsubHm°), fusion (ΔfusHm°), and formation in the condensed (ΔfHm°(cr)) and gaseous (ΔfHm°(g)) phases for 2- and 3-thiopheneacetic acid are presented in Table 1. These values were determined through a combination of rotating-bomb combustion calorimetry, Calvet microcalorimetry, and differential scanning calorimetry.

Thermochemical Property2-Thiopheneacetic Acid3-Thiopheneacetic AcidUnit
Standard Molar Enthalpy of Combustion, ΔcHm°(cr, 298.15 K) -3025.7 ± 1.2-3030.9 ± 1.3kJ·mol-1
Standard Molar Enthalpy of Sublimation, ΔsubHm°(298.15 K) 115.3 ± 1.0118.9 ± 1.1kJ·mol-1
Standard Molar Enthalpy of Fusion, ΔfusHm°(Tfus) 22.1 ± 0.424.5 ± 0.5kJ·mol-1
Standard Molar Enthalpy of Formation, ΔfHm°(cr, 298.15 K) -428.6 ± 1.5-423.4 ± 1.6kJ·mol-1
Standard Molar Enthalpy of Formation, ΔfHm°(g, 298.15 K) -313.3 ± 1.8-304.5 ± 1.9kJ·mol-1

Table 1: Comparison of standard molar thermochemical data for 2- and 3-thiopheneacetic acid at T = 298.15 K and p° = 0.1 MPa.

Experimental Protocols

The experimental data presented in this guide were obtained using state-of-the-art calorimetric techniques. The following is a detailed description of the methodologies employed.

Rotating-Bomb Combustion Calorimetry

The standard molar enthalpies of combustion were determined using a rotating-bomb calorimeter.

  • Sample Preparation: The crystalline powder samples of 2- and 3-thiopheneacetic acid were pressed into pellets.

  • Calorimeter Setup: A known mass of the sample (approximately 0.5 g) was placed in a silica (B1680970) crucible within a stainless steel combustion bomb. A cotton thread fuse was positioned to ensure ignition. The bomb was charged with high-purity oxygen to a pressure of 3.04 MPa.

  • Combustion Process: The bomb was placed in an isothermal water jacket calorimeter. The combustion reaction was initiated by passing an electric current through a platinum ignition wire. The bomb was rotated during the experiment to ensure a complete and uniform reaction.

  • Data Acquisition: The temperature change of the water was monitored with a precision of 10-4 K. The energy equivalent of the calorimeter was determined by the combustion of certified benzoic acid.

  • Analysis: The standard specific energy of combustion was calculated from the corrected temperature rise. The standard molar enthalpy of combustion was then derived from the mean of several experiments.

Calvet Microcalorimetry

The standard molar enthalpies of sublimation were measured using a Calvet microcalorimeter.

  • Sample Preparation: Samples of the thiopheneacetic acids (2 to 5 mg) were placed in thin glass capillary tubes.

  • Measurement: The sample and a reference capillary were dropped from room temperature into the calorimeter heated to 330 K. The heat flow was recorded as the sample vaporized under a vacuum of approximately 10-2 Pa.

  • Calibration: The calorimeter was calibrated by dropping samples of a reference substance with a known enthalpy of sublimation (benzoic acid) under the same conditions.

  • Calculation: The enthalpy of sublimation was calculated from the integrated heat flow signal, corrected for the heat capacity change between the initial and final states.

Differential Scanning Calorimetry (DSC)

The enthalpies of fusion and melting temperatures were determined using a differential scanning calorimeter.

  • Sample Preparation: Samples (2 to 5 mg) were sealed in aluminum pans.

  • Measurement: The samples were heated at a constant rate of 2 K·min-1 under a nitrogen atmosphere.

  • Calibration: The temperature and enthalpy scales of the DSC instrument were calibrated using high-purity indium.

  • Analysis: The melting temperature was taken as the onset temperature of the fusion peak, and the enthalpy of fusion was determined by integrating the peak area.

Experimental Workflow and Data Derivation

The relationship between the experimentally measured quantities and the derived thermochemical properties is illustrated in the following diagram.

ThermochemistryWorkflow cluster_exp Experimental Measurements cluster_derived Derived Properties exp_comb Rotating-Bomb Combustion Calorimetry delta_c ΔcHm°(cr) exp_comb->delta_c Measures exp_subl Calvet Microcalorimetry delta_subl ΔsubH m° exp_subl->delta_subl Measures exp_fus Differential Scanning Calorimetry delta_fus ΔfusH m° exp_fus->delta_fus Measures delta_f_cr ΔfH m°(cr) delta_c->delta_f_cr Used to calculate (Hess's Law) delta_f_g ΔfH m°(g) delta_subl->delta_f_g delta_f_cr->delta_f_g Combines with

Thermochemical property determination workflow.

Conclusion

The experimental data reveal that this compound is thermodynamically more stable than its 3-isomer in both the crystalline and gaseous states, as indicated by its more negative enthalpy of formation. The higher enthalpy of sublimation for the 3-isomer suggests stronger intermolecular forces in its crystal lattice. These precise thermochemical data provide a fundamental basis for understanding the structure-energy relationships in these important heterocyclic compounds and can aid in the rational design of new materials and pharmaceuticals.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantification of 2-Thiopheneacetic Acid: HPLC-UV vs. Alternative Methods

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and alternative analytical techniques for this purpose. The information presented is a synthesis of established analytical principles and data from similar compounds to provide a practical and objective overview.

HPLC-UV stands as a robust and widely adopted method for the quantification of this compound due to its specificity, sensitivity, and reliability. A typical reversed-phase HPLC method provides excellent separation of the analyte from potential impurities.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed. For mass spectrometry compatibility, 0.1% formic acid can be used as a substitute for phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Performance Data

The following table summarizes the typical validation parameters for the HPLC-UV quantification of this compound, based on performance characteristics observed for similar organic acids.

ParameterHPLC-UV Method
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Alternative Analytical Methods

While HPLC-UV is a primary method, other techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for complex matrices. However, it often requires derivatization for non-volatile compounds like this compound to increase their volatility.

Experimental Protocol: GC-MS (with derivatization)

Derivatization (Silylation):

  • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a catalyst (e.g., pyridine).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent consumption, making it a "green" analytical alternative. It is particularly well-suited for the analysis of charged species like organic acids.

Experimental Protocol: Capillary Electrophoresis

Instrumentation: A capillary electrophoresis system with a UV detector.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 20 mM sodium borate (B1201080) buffer at pH 9.2.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix complexity, and available instrumentation.

FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Partition chromatographyGas phase separation and mass analysisElectrophoretic mobility in a capillary
Sample Throughput HighModerateHigh
Sensitivity GoodExcellentGood
Specificity GoodExcellentGood
Derivatization Not requiredOften requiredNot required
Solvent Consumption ModerateLowVery Low
Instrumentation Cost ModerateHighModerate
Primary Advantage Robustness and widespread availabilityHigh sensitivity and structural informationLow sample/solvent needs, high efficiency
Primary Limitation Moderate sensitivity compared to MSDerivatization can be complexSensitive to matrix effects

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for the HPLC-UV analysis of this compound and the logical relationship between the compared analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Stock Solution Standard->Stock Dilute Prepare Calibration Standards Stock->Dilute Inject Inject into HPLC System Dilute->Inject Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Results Quantify->Report Method_Comparison cluster_methods Analytical Techniques cluster_considerations Key Considerations Analyte Quantification of This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS CE Capillary Electrophoresis Analyte->CE Sensitivity Sensitivity HPLC->Sensitivity Specificity Specificity HPLC->Specificity Throughput Sample Throughput HPLC->Throughput Cost Cost HPLC->Cost GCMS->Sensitivity GCMS->Specificity GCMS->Throughput GCMS->Cost CE->Sensitivity CE->Specificity CE->Throughput CE->Cost Greenness Environmental Impact CE->Greenness

References

Unveiling the Therapeutic Potential: A Comparative In Vivo Bioactivity Analysis of (Acetylamino)(2-thienyl)acetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the in vivo bioactivity of (Acetylamino)(2-thienyl)acetic acid and its structural analogues. While direct in vivo experimental data for (Acetylamino)(2-thienyl)acetic acid is limited, this analysis draws upon predictive insights based on its chemical structure and robust experimental data from its analogues to forecast its pharmacological profile.

(Acetylamino)(2-thienyl)acetic acid is a molecule of significant interest, combining a thiophene (B33073) ring, a recognized "privileged scaffold" in medicinal chemistry, with an N-acetylated amino acid side chain.[1][2] This unique structure suggests a potential for diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[3][4] Due to the scarcity of direct in vivo studies, this guide focuses on a comparative analysis with its structurally related and well-studied analogues, such as Eltenac (B1671186) and other thiopheneacetic acid derivatives, to provide a foundational understanding for future research.[5][6]

Postulated Bioactivity and Mechanism of Action

The chemical structure of (Acetylamino)(2-thienyl)acetic acid provides clues to its potential therapeutic effects. The thiophene acetic acid moiety is a common feature in compounds explored for their anti-inflammatory properties, while the acetylamino group is present in many analgesics.[3] It is hypothesized that the anti-inflammatory effects could stem from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[2][3] By inhibiting these enzymes, the synthesis of prostaglandins, which are key mediators of inflammation and pain, would be reduced.[3] The analgesic effects are likely mediated through the suppression of peripheral and central pain pathways.[3]

digraph "hypothesized_mechanism" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2\nEnzymes", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation & Pain", shape=oval, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target_Compound [label="(Acetylamino)(2-thienyl)acetic\nacid & Analogues", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation_Pain; Target_Compound -> COX_Enzymes [arrowhead=tee, color="#34A853", style=dashed, label=" Inhibition"]; }

Caption: Workflow for the rat paw edema assay.

  • Animal Model : Typically, adult rats are used.

  • Procedure : A localized inflammatory response is induced by injecting carrageenan into the rat's paw.[6]

  • Drug Administration : The test compound or a control vehicle is administered to the animals, usually orally, before the carrageenan injection.

  • Measurement : The volume of the paw is measured at specific time points after the carrageenan injection to quantify the extent of swelling (edema).[6]

  • Efficacy Calculation : The anti-inflammatory efficacy of the drug is determined by its ability to reduce the swelling compared to the control group.[6]

Conclusion

While direct in vivo bioactivity data for (Acetylamino)(2-thienyl)acetic acid remains to be established, the analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The thiopheneacetic acid scaffold has demonstrated significant potential for developing potent and selective anti-inflammatory agents with improved safety profiles.[5] Future research should focus on the synthesis and in vivo evaluation of (Acetylamino)(2-thienyl)acetic acid to validate its predicted pharmacological activities and explore its full therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid framework for such investigations.

References

Unveiling the Antimicrobial Potential of 2-Thiopheneacetic Acid Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning their attention to 2-thiopheneacetic acid amides as a promising class of compounds in the fight against microbial and fungal infections. Recent studies have demonstrated their significant antimicrobial and antifungal properties, with some derivatives outperforming commercially available antibiotics. This guide provides a comprehensive comparison of the performance of these compounds, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in this critical area.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal efficacy of newly synthesized heterocyclic amide derivatives of this compound (Compounds I-IV) was evaluated and compared against standard antimicrobial agents. The minimum inhibitory concentration (MIC), representing the lowest concentration of a substance that prevents visible growth of a microorganism, was determined. The results, summarized in the table below, highlight the potent activity of Compounds I and III.

MicroorganismCompound I (µg/mL)Compound II (µg/mL)Compound III (µg/mL)Compound IV (µg/mL)Amoxicillin (µg/mL)Tetracycline (µg/mL)Ketoconazole (B1673606) (µg/mL)
Gram-Positive Bacteria
Bacillus subtilis ATCC 6633125>500125>50031.257.8-
Staphylococcus aureus ATCC 259237.8>5007.8>50015.63.9-
Enterococcus faecalis ATCC 2921215.6>50015.6>50031.257.8-
Gram-Negative Bacteria
Escherichia coli ATCC 25922250>500250>50062.515.6-
Klebsiella pneumoniae ATCC 7006031.25>50031.25>50031.2515.6-
Pseudomonas aeruginosa ATCC 2785315.6>50015.6>50031.2515.6-
Fungi
Aspergillus niger ATCC 16404250>500250>500--7.8
Candida albicans ATCC 1023250>500250>500--7.8

Key Findings:

  • Compounds I and III demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa, with MIC values lower than the standard antibiotic amoxicillin.[1][2][3]

  • The activity of Compounds I and III against Klebsiella pneumoniae was comparable to that of amoxicillin.[1][3]

  • Compounds II and IV did not exhibit significant antimicrobial activity at the tested concentrations.[1]

  • The antifungal activity of the tested compounds against Aspergillus niger and Candida albicans was observed at higher concentrations compared to the standard antifungal agent ketoconazole.[1][3]

Experimental Synthesis Workflow

The synthesis of the heterocyclic amide derivatives of this compound is a two-step process, beginning with the formation of an acyl chloride intermediate, followed by aminolysis to yield the final amide compounds.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Aminolysis ThiopheneaceticAcid This compound AcylChloride 2-Thiopheneacetyl Chloride (Intermediate) ThiopheneaceticAcid->AcylChloride Reaction with ThionylChloride Thionyl Chloride (SOCl2) AmideProduct This compound Amide (I-IV) AcylChloride->AmideProduct Reaction with HeterocyclicAmine Heterocyclic Amine Triethylamine (B128534) Triethylamine (Base) Triethylamine->AmideProduct in presence of

Caption: Synthetic pathway for this compound amides.

Experimental Protocols

General Synthesis of Heterocyclic Amide Derivatives (I-IV)

The synthesis of the target amide compounds was carried out in two main steps as described by Çakmak and Veyisoğlu (2021).[1]

Step 1: Synthesis of 2-Thiopheneacetyl Chloride (Intermediate)

The starting material, 2-thiopheneacetyl chloride, was prepared by reacting this compound with thionyl chloride. This is a standard method for converting carboxylic acids to acyl chlorides.[1]

Step 2: Synthesis of this compound Amides (I-IV)

A solution of the appropriate heterocyclic amine (20-60 mmol) and triethylamine (20 mmol) in 35 mL of tetrahydrofuran (B95107) (THF) was prepared. To this solution, a THF solution of 2-thiophenacetyl chloride (20 mmol) was added dropwise at room temperature. The reaction mixture was stirred for 15 hours. Following the stirring period, 150 mL of water was added, and the mixture was stirred for an additional 30 minutes. The THF was then removed under reduced pressure. The resulting precipitate was filtered off and washed several times with water to remove any excess heterocyclic amine and triethylamine hydrochloride salt. The crude product was then purified by crystallization from a THF/acetonitrile mixture.[1]

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The in vitro antimicrobial activity of the synthesized compounds was determined using the serial dilution method to find the Minimum Inhibitory Concentration (MIC).[1][3]

Microorganisms: The following microbial strains were used in the study:

  • Gram-positive bacteria: Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212

  • Gram-negative bacteria: Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 70060, Pseudomonas aeruginosa ATCC 27853

  • Fungi: Aspergillus niger ATCC 16404, Candida albicans ATCC 1023[3]

Procedure:

  • The synthesized compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentrations.

  • Bacterial cultures were grown in nutrient broth for 24 hours at 37°C, while fungal cultures were grown in nutrient broth for 24 hours at 28°C.

  • The microbial cell suspensions were homogenized in nutrient broth, and the density was adjusted to approximately 10^6 cells/mL.

  • In a microplate, 100 µL of each microbial suspension was added to wells containing 100 µL of the respective compound suspension.

  • Inoculated broth without any test compound was used as a control.

  • The microplates were incubated, and the lowest concentration of the compound that showed no visible growth of the microorganism was recorded as the MIC value, expressed in µg/mL.

  • Amoxicillin, tetracycline, and ketoconazole were used as reference standards for comparison.[1]

References

Efficacy of 2-Thiopheneacetic Acid-Based mPGES-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more targeted anti-inflammatory therapies has led to the exploration of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) as a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the efficacy of a novel class of mPGES-1 inhibitors based on the 2-thiopheneacetic acid scaffold. We present available in vitro data comparing these compounds to other mPGES-1 inhibitors and conventional NSAIDs, alongside detailed experimental protocols to support further research and development.

The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is catalyzed by three enzymes: phospholipase A2 (PLA2), cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases (PGES). While NSAIDs effectively reduce inflammation by inhibiting COX enzymes, this non-selective approach can lead to significant gastrointestinal and cardiovascular side effects due to the broad inhibition of various prostanoids.[1][2]

Microsomal PGES-1 is inducibly expressed during inflammation and is functionally coupled with COX-2 to specifically catalyze the conversion of PGH2 to PGE2.[3] Targeting mPGES-1 offers a more selective approach to block the production of pro-inflammatory PGE2, potentially sparing other physiologically important prostaglandins (B1171923) and thus offering a better safety profile.[1]

In Vitro Efficacy: A Comparative Look

Recent studies have identified several this compound derivatives as potent and selective inhibitors of mPGES-1. The following tables summarize the available in vitro inhibitory activities (IC50) of these compounds compared to other classes of mPGES-1 inhibitors and traditional NSAIDs.

Table 1: In Vitro Inhibitory Activity of this compound-Based mPGES-1 Inhibitors

Compound IDScaffoldmPGES-1 IC50 (µM) (Cell-Free)A549 Cell Line IC50 (µM)Reference
2c This compound Derivative3.5 ± 0.415.8 ± 0.9[4]
2e This compound Derivative8.2 ± 0.845.1 ± 2.1[4]
2a This compound Derivative> 1025.3 ± 1.2[4]
2b This compound Derivative> 1030.5 ± 1.5[4]
2d This compound Derivative> 10> 50[4]
2f This compound Derivative> 10> 50[4]
CAY10526 Reference mPGES-1 InhibitorNot Reported18.5 ± 0.9[4]

Table 2: In Vitro Inhibitory Activity of Other mPGES-1 Inhibitors

CompoundClassmPGES-1 IC50 (nM) (Cell-Free)Reference
MF63 Imidazole (B134444) Derivative1[5]
Compound 44 Phenanthrene (B1679779) Imidazole Derivative0.9[5]
MK-886 Indole Derivative1600[6]
AF3442 Carbazole Benzamide60[6]
PF-9184 Benzoxazole Piperidine Carboxamide16.5[7]
LY3023703 Imidazole DerivativeNot Reported (Phase 1 Clinical Trial)[1]
GRC 27864 Substituted PyrimidineNot Reported (Phase 1 Clinical Trial)[1]

Table 3: In Vitro Inhibitory Activity of NSAIDs against COX and mPGES-1

CompoundTarget(s)COX-1 IC50 (nM)COX-2 IC50 (nM)mPGES-1 IC50 (µM)Reference
Celecoxib COX-2150004016 (as Dimethylcelecoxib)[6][8][9]
Indomethacin COX-1/COX-21826> 100[7][10][11]
NS-398 COX-2--- (Used as comparator)[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

PGE2_Pathway PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX1 NSAIDs->COX2 Coxibs Coxibs (e.g., Celecoxib) Coxibs->COX2 mPGES1_Inhibitors This compound -based Inhibitors mPGES1_Inhibitors->mPGES1

Caption: Prostaglandin E2 biosynthesis pathway and points of inhibition.

InVivo_Workflow Animal_Model Animal Model Selection (e.g., Rat Paw Edema) Grouping Animal Grouping (Control, Vehicle, Test Compounds) Animal_Model->Grouping Induction Induction of Inflammation (e.g., Carrageenan Injection) Grouping->Induction Treatment Compound Administration (Oral, IP, etc.) Induction->Treatment Measurement Measurement of Edema/Arthritis Score (Plethysmometer/Scoring) Treatment->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis Conclusion Efficacy Determination Analysis->Conclusion

Caption: General workflow for in vivo anti-inflammatory drug screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays.

In Vitro Assays

1. mPGES-1 Enzymatic Assay

  • Enzyme Source: Microsomes from IL-1β-stimulated A549 cells or recombinant human mPGES-1.

  • Substrate: Prostaglandin H2 (PGH2).

  • Procedure:

    • Pre-incubate the enzyme preparation with the test compound or vehicle (DMSO) for 15 minutes at room temperature.

    • Initiate the reaction by adding PGH2 (final concentration ~1 µM).

    • After 1 minute, terminate the reaction by adding a stop solution (e.g., SnCl2 in ethanol).

    • Quantify the amount of PGE2 produced using a specific enzyme immunoassay (EIA) kit.

    • Calculate the percentage of inhibition relative to the vehicle control.[6]

2. Cell-Based PGE2 Assay (A549 Cells)

  • Cell Line: Human lung carcinoma A549 cells.

  • Stimulus: Interleukin-1β (IL-1β) to induce mPGES-1 expression.

  • Procedure:

    • Seed A549 cells in appropriate culture plates and allow them to adhere.

    • Treat the cells with test compounds or vehicle for a specified period (e.g., 24 hours) in a conditioned medium containing IL-1β (e.g., 10 ng/mL).

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a specific EIA kit.

    • Determine the IC50 value by plotting the percentage of PGE2 inhibition against the log of the inhibitor concentration.

3. COX-1 and COX-2 Inhibition Assay

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Procedure:

    • Pre-incubate the respective COX enzyme with the test compound or vehicle for a specified time (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • After a defined incubation period (e.g., 10 minutes), stop the reaction.

    • Measure the production of a specific prostanoid (e.g., PGE2) using an appropriate method like EIA.

    • Calculate the percentage of inhibition and determine the IC50 values.[2]

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-250g).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

2. Adjuvant-Induced Arthritis in Rats

This model is used to evaluate chronic inflammation, mimicking aspects of rheumatoid arthritis.

  • Animals: Lewis or Sprague-Dawley rats.

  • Procedure:

    • On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.

    • Administer the test compound or vehicle daily, starting from day 0 (prophylactic) or after the onset of clinical signs (therapeutic).

    • Monitor the animals for clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) and body weight changes.

    • Measure paw volume at regular intervals.

    • At the end of the study (e.g., day 21), collect blood for biomarker analysis and tissues for histopathological examination.

    • Evaluate the efficacy based on the reduction in arthritis score and paw swelling.

Discussion and Future Directions

The in vitro data presented in this guide suggest that this compound derivatives, particularly compound 2c , are a promising class of mPGES-1 inhibitors with potency in the low micromolar range.[4] Notably, these compounds exhibit selectivity for mPGES-1 over COX-1 and COX-2, which is a key attribute for a potentially safer anti-inflammatory agent.[1]

However, a significant gap in the current knowledge is the lack of publicly available in vivo efficacy data for this specific class of compounds. While detailed protocols for relevant animal models of inflammation are available, the performance of this compound-based mPGES-1 inhibitors in these models has not been reported in the reviewed literature.

In contrast, other classes of mPGES-1 inhibitors, such as the imidazole derivative MF63 and the phenanthrene imidazole derivative Compound 44, have demonstrated potent in vivo activity in various preclinical models.[5] Furthermore, some mPGES-1 inhibitors have advanced to clinical trials, indicating the therapeutic potential of this target.[1]

For the continued development of this compound-based mPGES-1 inhibitors, the following steps are crucial:

  • In Vivo Efficacy Studies: Conduct dose-response studies in established animal models of acute and chronic inflammation, such as the carrageenan-induced paw edema and adjuvant-induced arthritis models. This will be essential to determine their therapeutic potential and effective dose range.

  • Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they have suitable drug-like characteristics for in vivo administration.

  • Safety and Toxicology Studies: Assess the potential for off-target effects and toxicity, particularly focusing on gastrointestinal and cardiovascular safety, to confirm the hypothesized improved safety profile over traditional NSAIDs.

References

Adsorption of 2-Thiopheneacetic Acid: A Comparative Guide to Resin Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient separation and purification of intermediates like 2-thiopheneacetic acid are critical. Adsorption using polymeric resins offers a robust and scalable method for this purpose. This guide provides a comparative analysis of the adsorption performance of different resins for this compound, supported by experimental data from scientific literature.

Performance Comparison of Adsorbent Resins

Static experiments reveal distinct adsorption behaviors of this compound on different types of resins. Studies have focused on the nonionic Amberlite™ XAD-4, and two other adsorbent resins, NDA-100 and ND-90.[1] The adsorption process for all three resins is best described by the Langmuir isotherm model, suggesting monolayer coverage of the adsorbate on the resin surface.[1]

The adsorption kinetics for this compound on these resins follow a first-order rate equation.[1] This indicates that the rate of adsorption is directly proportional to the concentration of this compound in the solution.

Key thermodynamic parameters indicate that the adsorption of this compound onto these resins is a spontaneous and exothermic process.[1] This is characterized by a negative Gibbs free energy (ΔG < 0), a negative enthalpy change (ΔH < 0), and a positive entropy change (ΔS > 0).[1] The exothermic nature implies that lower temperatures favor the adsorption process.

While all three resins follow the Langmuir model, the adsorption mechanism on NDA-100 and ND-90 is more complex than on XAD-4.[1] On XAD-4, the adsorption is primarily a monolayer type.[1] In contrast, for NDA-100 and ND-90, the process also involves capillary condensation and the filling of micropores within the resin structure.[1]

Table 1: Adsorption Isotherm and Kinetic Models for this compound on Different Resins

ResinAdsorption Isotherm ModelAdsorption KineticsPredominant Adsorption Mechanism
XAD-4 LangmuirFirst-OrderMonolayer Adsorption
NDA-100 LangmuirFirst-OrderMonolayer Adsorption, Capillary Condensation, Micropore Filling
ND-90 LangmuirFirst-OrderMonolayer Adsorption, Capillary Condensation, Micropore Filling

Table 2: Representative Thermodynamic Parameters for the Adsorption of a Similar Organic Acid (Salicylic Acid) on a Non-polar Macroporous Resin

(Note: Specific thermodynamic data for this compound was not available in the searched literature. The following data for salicylic (B10762653) acid on an Amberlite XAD series resin is provided as a representative example of a similar system.)

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
298-10.5-25.851.3
308-10.0-25.851.3
318-9.5-25.851.3

Experimental Protocols

The following is a generalized experimental protocol for studying the adsorption of this compound on different resins in a batch system.

Materials and Reagents
  • This compound (analytical grade)

  • Adsorbent resins (e.g., Amberlite™ XAD-4, NDA-100, ND-90)

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Conical flasks (250 mL)

  • Shaking incubator or water bath shaker

  • UV-Vis Spectrophotometer

  • pH meter

  • Analytical balance

Resin Pre-treatment

Before use, the resins should be thoroughly washed with deionized water to remove any impurities. Subsequently, they are dried in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Preparation of this compound Solutions

A stock solution of this compound is prepared by dissolving a precisely weighed amount in deionized water. A series of standard solutions of varying concentrations are then prepared by diluting the stock solution.

Batch Adsorption Experiments
  • A known mass of the pre-treated resin (e.g., 0.1 g) is added to a series of conical flasks.

  • A fixed volume (e.g., 100 mL) of the this compound solutions of different initial concentrations is added to each flask.

  • The flasks are securely sealed and placed in a shaking incubator set at a constant temperature and agitation speed (e.g., 25 °C, 150 rpm).

  • The mixture is agitated for a predetermined time to ensure equilibrium is reached (equilibrium time is determined from preliminary kinetic studies).

  • After reaching equilibrium, the solutions are filtered to separate the resin.

  • The concentration of this compound remaining in the filtrate is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

Data Analysis

The amount of this compound adsorbed per unit mass of the resin at equilibrium (q_e, mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C_0 is the initial concentration of this compound (mg/L)

  • C_e is the equilibrium concentration of this compound (mg/L)

  • V is the volume of the solution (L)

  • m is the mass of the resin (g)

The experimental data is then fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the best-fit model and the associated parameters.

Visualizing the Experimental Workflow

The logical flow of the batch adsorption study can be visualized as follows:

Adsorption_Workflow A Resin Pre-treatment (Washing and Drying) C Batch Adsorption Experiment (Resin + Solution in Flasks) A->C B Preparation of This compound Solutions B->C D Incubation (Constant Temperature & Agitation) C->D Place flasks in shaker E Equilibrium Achievement D->E Agitate for equilibrium time F Filtration (Separation of Resin) E->F G Analysis of Filtrate (UV-Vis Spectrophotometry) F->G H Data Analysis (Isotherm and Kinetic Modeling) G->H

Caption: Experimental workflow for the batch adsorption study.

References

A Comparative Guide to the X-ray Crystal Structure of Copper(II) Carboxylate Complexes: A Case Study with a 2-Thiophene Carboxylate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the X-ray crystal structure of a copper(II) complex featuring a thiophene-containing carboxylate ligand, specifically the 5-chloro-thiophene-2-carboxylate. Due to the limited availability of crystallographic data for the copper(II) complex with 2-thiopheneacetic acid, this closely related analogue serves as an exemplary model. The structural features of this complex are compared with other copper(II) carboxylate complexes to highlight key differences and similarities in their molecular architecture. This information is crucial for understanding structure-activity relationships and for the rational design of new metal-based compounds in drug development and materials science.

Structural Overview: Monomeric vs. Dimeric Copper(II) Carboxylates

Copper(II) carboxylates are well-known for their structural diversity, primarily existing as either monomeric or dimeric species. The final structure is influenced by factors such as the nature of the carboxylate ligand, the solvent used for synthesis, and the presence of additional coordinating ligands.[1]

A common structural motif for dimeric copper(II) carboxylates is the "paddle-wheel" structure.[2] In this arrangement, two copper(II) ions are bridged by four carboxylate ligands. The coordination sphere of each copper ion is typically completed by an axial ligand, which can be a solvent molecule or another coordinating species.[2] This arrangement often leads to interesting magnetic properties due to the proximity of the two metal centers.[2]

Comparative Analysis of Crystallographic Data

The following tables summarize key crystallographic data for a representative copper(II) complex with 5-chloro-thiophene-2-carboxylate and provide a comparison with a generic dimeric copper(II) acetate (B1210297) complex.

Table 1: Crystal Data and Structure Refinement for [Cu₂(5-TPC)₄(ethanol)₂] [Cu₂(5-TPC)₄(AMPY)₂]

ParameterValue
Empirical FormulaC₄₈H₄₀Cl₈Cu₄N₄O₂₀S₈
Formula Weight1899.64
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.134(2)
b (Å)12.083(2)
c (Å)13.911(3)
α (°)112.50(3)
β (°)92.50(3)
γ (°)104.50(3)
Volume (ų)1618.5(6)
Z1
Density (calculated) (Mg/m³)1.949

Data extracted from the crystallographic information for a co-crystal containing two neutral inorganic units with a dimeric paddle-wheel structure.[2]

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Dimeric Copper(II) 5-Chloro-thiophene-2-carboxylate Complex

BondLength (Å)AngleDegree (°)
Cu-Cu2.6143(5) - 2.758(3)O-Cu-O (equatorial)88.4 - 91.6
Cu-O (equatorial)1.950(9) - 1.974(9)O-Cu-O (axial-equatorial)~90
Cu-O (axial, ethanol)2.170(9)N-Cu-Cu~180
Cu-N (axial, AMPY)2.311(11)

AMPY = 2-Amino-4,6-dimethylpyrimidine. Data represents a range observed in similar structures.[2]

Table 3: Comparison with a Typical Dimeric Copper(II) Acetate Complex

FeatureCopper(II) 5-Chloro-thiophene-2-carboxylateDimeric Copper(II) Acetate
Nuclearity DimericDimeric
Coordination Geometry Distorted OctahedralDistorted Octahedral
Bridging Ligand 5-Chloro-thiophene-2-carboxylateAcetate
Axial Ligands Ethanol, 2-Amino-4,6-dimethylpyrimidineWater
Cu-Cu distance (Å) 2.6143(5) - 2.758(3)~2.64

Experimental Protocols

The synthesis and crystallization of copper(II) carboxylate complexes are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of Copper(II) 5-Chloro-thiophene-2-carboxylate Complex

A general procedure for the synthesis of dimeric copper(II) carboxylates involves the reaction of a copper(II) salt with the desired carboxylic acid in a suitable solvent.[2] For the 5-chloro-thiophene-2-carboxylate complex, a solution of 5-chloro-thiophene-2-carboxylic acid and a copper(II) salt (e.g., copper(II) nitrate) are mixed in a solvent such as ethanol. The addition of a secondary ligand, like 2-amino-4,6-dimethylpyrimidine, can influence the final structure. The resulting mixture is typically stirred and may be gently heated to facilitate the reaction. Slow evaporation of the solvent or cooling of the solution often yields crystals suitable for X-ray analysis.[2]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[1]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural analysis of a copper(II) carboxylate complex.

experimental_workflow Experimental Workflow for Copper(II) Complex Analysis cluster_synthesis Synthesis cluster_analysis Analysis reactants Copper(II) Salt + this compound Derivative solvent Solvent Addition (e.g., Ethanol) reactants->solvent reaction Reaction & Stirring solvent->reaction crystallization Crystallization (Slow Evaporation/Cooling) reaction->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection Obtain Crystals xrd X-ray Diffraction Data Collection crystal_selection->xrd structure_solution Structure Solution & Refinement xrd->structure_solution data_analysis Crystallographic Data Analysis structure_solution->data_analysis

References

Safety Operating Guide

Proper Disposal of 2-Thiopheneacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents like 2-Thiopheneacetic acid are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Nitrile rubber gloves

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed by a licensed hazardous waste disposal company.[1] Adherence to all local, regional, and national regulations for hazardous waste disposal is mandatory.[2][3]

  • Waste Segregation and Collection :

    • Do not mix this compound waste with other waste streams.[1]

    • Collect the waste in a designated, properly labeled, and sealed container.[1] The container should be compatible with the chemical.[1]

    • Leave the chemical in its original container whenever possible.

  • Storage of Chemical Waste :

    • Store the waste container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][4]

    • The storage area should be secure and accessible only to authorized personnel.[1]

    • Keep the container tightly closed and away from incompatible materials such as bases and strong oxidizing agents.[2]

  • Disposal Procedure :

    • Dispose of the contents and the container at an approved waste disposal plant.[2][4][5]

    • Never pour chemical waste down the drain or dispose of it with regular trash.[1]

    • Handle uncleaned containers as you would the product itself.

  • Spill Management :

    • In case of a spill, sweep up the solid material and shovel it into a suitable container for disposal.[2][4]

    • Avoid letting the chemical enter the environment.[2][4]

Summary of Disposal Parameters

While specific quantitative data for disposal is determined by local regulations, the following table summarizes the key qualitative parameters for the disposal of this compound.

ParameterGuideline
Waste Classification Hazardous Waste, Corrosive solid, acidic, organic, n.o.s.[2]
Disposal Method Via an approved waste disposal plant.[2][4][5]
Container Type Original or other suitable, properly labeled, and sealed container.[1]
Waste Segregation Do not mix with other waste streams.[1]
Storage Conditions Cool, dry, well-ventilated area, away from incompatible materials.[2][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify 2-Thiopheneacetic Acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Do not mix with other chemicals ppe->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact Contact Licensed Hazardous Waste Disposal Company store->contact dispose Transfer to Approved Waste Disposal Plant contact->dispose end End: Disposal Complete dispose->end

Disposal Workflow for this compound

References

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.